2-Benzoimidazol-1-yl-phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)phenol |
InChI |
InChI=1S/C13H10N2O/c16-13-8-4-3-7-12(13)15-9-14-10-5-1-2-6-11(10)15/h1-9,16H |
InChI Key |
CVPOWJXYMCMMPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(1H-Benzimidazol-1-yl)phenol
This guide details the synthesis, characterization, and technical properties of 2-(1H-Benzimidazol-1-yl)phenol , a specific N-linked isomer distinct from the more common C-linked fluorophore, 2-(2-hydroxyphenyl)benzimidazole (HBT).[1][2]
Executive Summary & Structural Disambiguation
Target Molecule: 2-(1H-Benzimidazol-1-yl)phenol CAS Registry Number: 81376-57-0 Molecular Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol [1][2]
Structural Distinction (Critical)
In the field of benzimidazole derivatives, confusion often arises between the N-linked and C-linked isomers. It is imperative to distinguish the target molecule from its isomer to ensure experimental validity.[1][2]
-
Target (N-Linked): The benzimidazole ring is attached to the phenol via the N1 nitrogen .[1][2] This molecule possesses a C2 proton on the imidazole ring and forms a twisted geometry due to steric repulsion between the phenol ring and the benzimidazole C2/C7 positions.[1]
-
Isomer (C-Linked): 2-(2-hydroxyphenyl)benzimidazole (HBT).[1][2] The attachment is via the C2 carbon .[1][2] This isomer is planar and famous for Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]
| Feature | Target: 2-(Benzimidazol-1-yl)phenol | Isomer: 2-(Benzimidazol-2-yl)phenol |
| Linkage | N1–C(Phenol) | C2–C(Phenol) |
| Diagnostic NMR | Singlet at ~8.0–8.5 ppm (C2-H) | No C2-H signal |
| Geometry | Twisted (Non-planar) | Planar (Intramolecular H-bond) |
| Primary Use | Metal Ligand (N,O-bidentate), Bioactive Scaffold | ESIPT Fluorophore, UV Absorber |
Retrosynthetic Analysis & Strategy
The synthesis of 2-(1H-benzimidazol-1-yl)phenol relies on the formation of the C–N bond between the benzimidazole nitrogen and the phenyl ring.[1] Traditional nucleophilic aromatic substitution is difficult due to the electron-rich nature of the phenol.[1] Therefore, Transition-Metal Catalyzed Cross-Coupling (Ullmann or Buchwald-Hartwig) is the method of choice.[1][2]
Pathway Selection
Detailed Experimental Protocol
The following protocol utilizes a modified Ullmann coupling, optimized for yield and purity.
Materials
-
Substrate 1: 1H-Benzimidazole (1.0 eq, 10 mmol, 1.18 g)
-
Substrate 2: 2-Iodophenol (1.1 eq, 11 mmol, 2.42 g)[2]
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%, 1 mmol, 190 mg)[2]
-
Ligand: L-Proline (20 mol%, 2 mmol, 230 mg) or 1,10-Phenanthroline.[1][2]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol, 2.76 g)[2]
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF, anhydrous (20 mL)
Step-by-Step Methodology
-
Charge: In a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add Benzimidazole, 2-Iodophenol, CuI, L-Proline, and K₂CO₃.
-
Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (N₂) or Argon three times to remove oxygen, which can oxidize the catalyst or phenol.[2]
-
Solvation: Add anhydrous DMSO via syringe under inert flow.
-
Reaction: Heat the mixture to 90–110 °C in an oil bath for 24 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).[2] The product usually has a lower R_f than 2-iodophenol but higher than benzimidazole.[1]
-
Work-up:
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Isolation: Recrystallize from Ethanol/Water if necessary to obtain a white to off-white solid.[1][2]
Yield Optimization Table
| Variable | Condition | Expected Outcome |
| Solvent | DMSO vs. DMF | DMSO often provides higher rates for Ullmann coupling due to better solubility of inorganic bases.[1][2] |
| Ligand | L-Proline vs. Phenanthroline | L-Proline is cheaper and effective; Phenanthroline is more robust for sterically hindered substrates.[1][2] |
| Temperature | < 80 °C | Reaction may be sluggish; incomplete conversion.[1][2] |
| Temperature | > 130 °C | Risk of phenol degradation or polymerization.[1][2] |
Characterization & Validation
To certify the identity of the product as the N-linked isomer, the following spectral signatures must be validated.
Nuclear Magnetic Resonance (NMR)[2][5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.30–8.50 ppm (s, 1H): This singlet corresponds to the C2-H of the benzimidazole ring.[1][2] Note: This peak is absent in the C-linked isomer.[1][2]
-
δ 9.50–10.50 ppm (s, 1H, broad): Phenolic -OH .[2]
-
Aromatic Region (6.8–7.8 ppm): Multiplets corresponding to the 4 protons of the benzimidazole fused ring and the 4 protons of the phenol ring.[2]
-
-
¹³C NMR:
Mass Spectrometry (MS)[2]
-
Result: [M+H]⁺ peak at m/z 211.08 .
-
Fragmentation: Loss of CO (28 Da) or HCN (27 Da) is common in these heterocycles.[2]
Infrared Spectroscopy (FT-IR)[1][2]
-
3100–3400 cm⁻¹: Broad O-H stretch (Phenol).[2]
-
3050 cm⁻¹: C-H stretch (Aromatic).[2]
-
Absence: No N-H stretch (around 3200-3400 cm⁻¹ sharp) typically seen in free benzimidazole.[1][2]
Visualization of Synthesis & Mechanism[2][5]
Figure 1: Catalytic cycle for the Copper-catalyzed N-arylation synthesis of 2-(Benzimidazol-1-yl)phenol.
Applications & Properties
Unlike its C-linked counterpart, 2-(Benzimidazol-1-yl)phenol is not a planar ESIPT fluorophore.[1][2] Its utility lies in:
-
Coordination Chemistry: The N3 of the benzimidazole and the phenolic OH form a bidentate (N,O) chelating pocket.[2] This is ideal for coordinating transition metals (Zn²⁺, Cu²⁺) to form 5- or 6-membered metallacycles, used in catalysis or mimicking metalloenzymes.[1][2]
-
Biological Activity: The N-aryl benzimidazole scaffold is a pharmacophore found in various kinase inhibitors and antifungal agents.[1][2] The twisted geometry allows it to fit into hydrophobic pockets distinct from planar intercalators.[1][2]
-
Crystal Engineering: The molecule exhibits strong intermolecular Hydrogen bonding (O-H...N3) leading to supramolecular chains, useful in studying proton transfer in the solid state.[2]
References
-
Altman, R. A., & Buchwald, S. L. (2007).[2][4] Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[1][2][4][5] The Journal of Organic Chemistry, 72(16), 6190–6199.[2][4] Link[2]
-
Monnier, F., & Taillefer, M. (2009).[2] Catalytic C-N, C-O, and C-S bond formation with copper: recent developments and future trends. Angewandte Chemie International Edition, 48(38), 6954-6971.[2] Link[2]
-
PubChem. (n.d.).[2][6] 2-Benzoimidazol-1-yl-phenol (CAS 81376-57-0).[1][2][7] National Library of Medicine.[1][2] Link
-
Liao, Y., et al. (2018).[2] Copper-catalyzed C–N coupling of azoles and aryl halides.[1][2][4] Tetrahedron Letters, 59(15), 1433-1437.[2]
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- 2. Piperonal (CAS 120-57-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | C23H48N6O17S | CID 291576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 81376-57-0 [chemicalbook.com]
Crystal Structure Analysis of 2-Benzoimidazol-1-yl-phenol: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is a critical milestone in drug development. Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial to anticancer properties[1]. Within this class, 2-Benzoimidazol-1-yl-phenol (CAS: 81376-57-0) presents a unique crystallographic profile. Unlike its widely studied C2-linked isomer (2-(1H-benzimidazol-2-yl)phenol), which is planar and stabilized by strong intramolecular hydrogen bonding, the N1-linked architecture of this compound introduces significant steric constraints.
This whitepaper provides an authoritative, in-depth guide to the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a blueprint for researchers conducting rigorous structural characterizations of sterically hindered benzimidazole-phenol derivatives.
Physicochemical Context & Structural Rationale
To successfully crystallize and analyze a molecule, one must first understand its 3D spatial logic. In this compound, the phenol ring is covalently bonded to the N1 atom of the benzimidazole core.
-
Conformational Twisting: The steric clash between the ortho-hydroxyl group of the phenol ring and the C2-proton of the imidazole ring prevents the molecule from adopting a planar conformation. We expect a dihedral angle between the benzimidazole mean plane and the phenol ring ranging from 45° to 80°[1].
-
Supramolecular Assembly: Because the N1 position is occupied, the molecule cannot act as a conventional hydrogen bond donor at the imidazole site. Furthermore, the twisted geometry precludes intramolecular O–H···N bonding. Consequently, the crystal lattice is entirely reliant on intermolecular O–H···N hydrogen bonds (where the phenol -OH donates to the N3 atom of an adjacent molecule) and π–π stacking interactions to achieve cohesion[2].
Fig 1. Supramolecular logic of the this compound crystal lattice.
Data Presentation: Expected Crystallographic Parameters
Based on the physicochemical properties of CAS 81376-57-0 (Melting point: 224.5-226.0 °C)[3] and the structural behavior of related benzimidazole derivatives, the following quantitative parameters outline the expected SCXRD data profile.
Table 1: Expected Crystallographic Data Summary
| Parameter | Expected Range / Value | Scientific Rationale |
| Empirical Formula | C₁₃H₁₀N₂O | Verified molecular composition[3]. |
| Formula Weight | 210.23 g/mol | Standard atomic weight calculation[3]. |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, sterically twisted organic small molecules[2]. |
| Space Group | Centrosymmetric packing is highly favored to maximize intermolecular H-bond dimer/chain formation. | |
| Data Collection Temp. | 100 K – 123 K | Cryogenic conditions minimize thermal motion (Debye-Waller factors), sharpening high-angle reflections[2]. |
| Dihedral Angle | 45° – 80° | Driven by steric repulsion between the phenol ring and the benzimidazole C2-H[1]. |
| Centroid Distance | 3.6 Å – 3.9 Å | Optimal distance for π–π stacking between symmetry-related benzimidazole rings[2]. |
Experimental Workflow: Self-Validating Protocols
The following step-by-step methodology ensures a high-fidelity structural determination. Every phase of the protocol is designed with an internal validation mechanism to prevent the propagation of errors.
Phase 1: Crystal Growth via Solvent Evaporation
-
Action: Dissolve 50 mg of this compound in a 1:1 (v/v) mixture of Methanol and Dimethyl Sulfoxide (DMSO) in a 4 mL borosilicate vial. Cover with Parafilm, puncture 2-3 small holes, and leave undisturbed at 20 °C.
-
Causality: The compound exhibits high solubility in DMSO and moderate solubility in methanol[3]. Methanol acts as the volatile antisolvent; as it slowly evaporates, the solution reaches supersaturation, while DMSO ensures the rigid aromatic system remains solvated long enough to prevent amorphous precipitation.
-
Validation Check: Inspect the vial under a polarized light microscope after 4-7 days. Viable single crystals must exhibit sharp, well-defined faces and extinguish polarized light uniformly upon rotation. Birefringence confirms a highly ordered crystalline lattice.
Phase 2: Cryogenic Data Collection
-
Action: Select a single crystal (optimal dimensions: ~0.3 × 0.2 × 0.1 mm). Mount it on a MiTeGen loop using inert perfluoropolyether oil. Transfer immediately to the diffractometer goniometer equipped with a nitrogen cryostream set to 100 K. Use Mo Kα (
Å) or Cu Kα ( Å) radiation. -
Causality: Cryo-cooling to 100 K traps the molecule in a deep local energy minimum. This drastically reduces the thermal displacement parameters (atomic vibrations), which in turn increases the intensity of high-angle diffraction spots, leading to a higher resolution structure[2].
-
Validation Check: Perform a preliminary unit cell determination using 50-100 frames. The internal agreement factor (
) for redundant reflections must be . A higher indicates crystal twinning or radiation damage, necessitating the selection of a new crystal.
Phase 3: Structure Solution and Refinement
-
Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
via the SHELXL program[4]. Execute this workflow within the OLEX2 graphical user interface[5]. -
Causality: Refinement on
(rather than ) is mathematically superior because it utilizes all collected data, including weak or negative intensity reflections, preventing statistical bias. For hydrogen atoms attached to carbon, use a riding model (e.g., AFIX 43 for aromatic C-H). However, the critical phenol O-H hydrogen must be located from the difference Fourier map and refined freely to accurately capture the O-H···N hydrogen bond geometry. -
Validation Check: The refinement is considered converged when the maximum shift/error ratio is
. The final model must yield an and a Goodness-of-Fit ( ) near 1.0. Finally, process the .cif file through the IUCr checkCIF utility. A self-validating structure will yield no unexplained A-level or B-level alerts.
Fig 2. Self-validating SCXRD workflow for small-molecule API characterization.
Advanced Structural Analysis
To fully contextualize the crystal structure of this compound for drug development applications, standard refinement must be supplemented with advanced topological analyses.
Graph-Set Analysis of Hydrogen Bonding
Understanding the hydrogen bond network is vital for predicting API solubility and polymorph stability. Using the Graph-Set Analysis framework[6], we categorize the hydrogen-bond motifs. Because the N1-linkage prevents intramolecular bonding, the primary interaction is the intermolecular O–H···N bond.
-
If the molecules link head-to-tail infinitely, the motif is assigned as a
chain . -
If two molecules pair up to satisfy each other's hydrogen bonding potential, it forms a discrete
ring (a centrosymmetric dimer).
Hirshfeld Surface Analysis
To quantify the crystal cohesion, Hirshfeld surface analysis is employed to map the normalized contact distances (
-
Visual Mapping: Deep red spots on the 3D Hirshfeld surface will pinpoint the exact locations of the strong O–H···N hydrogen bond donors and acceptors.
-
2D Fingerprint Plots: These plots will deconstruct the overall packing. For benzimidazole-phenols, we expect H···H contacts to dominate the surface area (~45-50%), followed by C···H/H···C contacts (~25-30%) indicative of C-H···π interactions, and O···H/H···O contacts representing the primary hydrogen bonds[1].
References
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 81376-57-0 [m.chemicalbook.com]
- 4. Sheldrick, G.M. (2015) Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C. Structural Chemistry C, 71, 3-8. - References - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Strategic Synthesis of Benzimidazole Derivatives: From Classical Mechanisms to Green Catalysis
Topic: Literature Review on the Synthesis of Benzimidazole Derivatives Content Type: Technical Whitepaper / Advanced Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Pharmacophore Imperative
The benzimidazole moiety—a benzene ring fused to an imidazole—is a "privileged structure" in medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics (e.g., Omeprazole for acid reflux, Albendazole for parasitic infections, and Telmisartan for hypertension) stems from its amphoteric nature and capacity for hydrogen bonding with biological targets.
For the synthetic chemist, the challenge is no longer just making the ring; it is constructing it with regioselectivity , atom economy , and environmental compliance . This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices, offering self-validating protocols for the modern laboratory.
Mechanistic Foundations & Causality
To optimize a synthesis, one must understand the failure points of the mechanism. The formation of the benzimidazole core generally proceeds via two distinct mechanistic pathways: Acid-Catalyzed Condensation (Phillips) or Oxidative Cyclization .
The Divergent Pathways
-
Pathway A (Phillips Condensation): Requires a carboxylic acid (or equivalent).[3][4] The rate-determining step is often the initial nucleophilic attack or the final dehydration. High temperatures are typically required to force the dehydration of the intermediate.
-
Pathway B (Oxidative Cyclization): Uses aldehydes.[5][6] This proceeds via a Schiff base (imine) intermediate, followed by ring closure to a benzimidazoline, which must then be oxidized (aromatized) to the final product.
Mechanistic Visualization
The following diagram illustrates the critical bifurcation in synthetic strategy.
Figure 1: Divergent mechanistic pathways for benzimidazole synthesis. Pathway A (top) is dehydration-driven; Pathway B (bottom) is oxidation-driven.
Comparative Methodology: Classical vs. Modern
The shift from classical Phillips condensation to modern catalytic methods is driven by the need to avoid harsh acids (polyphosphoric acid, HCl) and high temperatures, which degrade sensitive functional groups.
Table 1: Synthetic Strategy Matrix
| Feature | Classical Phillips Condensation | Microwave-Assisted Green Synthesis | Metal-Catalyzed Oxidative Cyclization |
| Primary Reagents | Carboxylic Acids + Mineral Acid (HCl/PPA) | Aldehydes + Catalyst (e.g., Er(OTf)₃) | Aldehydes + Pd/Cu/Fe Catalyst |
| Energy Profile | High Heat (Reflux >100°C, 4-24h) | Microwave Irradiation (60-80°C, 5-10 min) | Mild (RT to 80°C) |
| Atom Economy | Moderate (Loss of H₂O) | High (Solvent-free options) | High (Often uses O₂ as oxidant) |
| Yield & Purity | 60-80% (Requires recrystallization) | 85-99% (Often simple filtration) | 80-95% (High functional group tolerance) |
| Key Limitation | Incompatible with acid-sensitive groups | Requires specialized MW reactor | Catalyst cost; Metal scavenging required |
Validated Experimental Protocols
Note: These protocols are synthesized from authoritative literature and field best practices. Always perform a risk assessment before experimentation.
Protocol A: The "Green" Microwave-Assisted Synthesis
Why this method? It offers the highest throughput for library generation (SAR studies) with minimal waste. Reference Grounding: Based on methodologies using Lewis acid catalysts like Er(OTf)₃ or catalyst-free aqueous conditions [1, 3].
Reagents:
-
1,2-Phenylenediamine (1.0 mmol)
-
Catalyst: Erbium(III) triflate [Er(OTf)₃] (1 mol%) OR Sodium Dithionite (Na₂S₂O₄) (3 mmol)
-
Solvent: Ethanol (minimal) or Solvent-Free
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vial, mix the diamine and aldehyde. If using Er(OTf)₃, add it now.[5] If solvent-free, grind the mixture to a paste.
-
Irradiation: Irradiate at 180-300W (maintaining ~60-80°C) for 5–10 minutes .
-
Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot indicates completion.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Add crushed ice/cold water. The product typically precipitates out.
-
-
Purification: Filter the solid. Wash with cold water. Recrystallize from hot ethanol if necessary.
-
Expected Yield: >90%.
Protocol B: Metal-Free Oxidative Cyclization (Aldehyde Route)
Why this method? Ideal for scaling up when metal contamination (ppm levels) is a concern for pharmaceutical intermediates. Reference Grounding: Utilizes mild oxidants like DDQ or air/O₂ in the presence of organocatalysts [4, 7].
Reagents:
-
1,2-Phenylenediamine (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 mmol) or H₂O₂/HCl
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Condensation: Dissolve diamine and aldehyde in MeCN. Stir at room temperature for 10-15 mins to form the Schiff base (often visible as a color change).
-
Oxidation: Add DDQ slowly (exothermic potential).
-
Reaction: Stir at room temperature or mild reflux for 30-60 mins.
-
Mechanism Check: The reaction turns dark as DDQ is reduced to DDHQ.
-
-
Work-up: Remove solvent under reduced pressure. Redissolve in EtOAc. Wash with NaHCO₃ (to remove acidic byproducts) and brine.
-
Purification: Column chromatography may be required to remove DDHQ residues.
-
Expected Yield: 85-95%.
Critical Analysis: Troubleshooting & Optimization
The "Stalled Intermediate" Problem
In oxidative cyclization, the reaction often stalls at the benzimidazoline stage (the non-aromatic intermediate).
-
Symptom: Mass spec shows M+2 peak relative to expected product.
-
Root Cause: Insufficient oxidizing power or steric hindrance preventing planarization.
-
Solution: Switch to a stronger oxidant (e.g., from Air/Catalyst to Pb(OAc)₄ or Oxone) or increase temperature to overcome the aromatization energy barrier.
Regioselectivity in Asymmetric Diamines
When using 4-substituted-1,2-phenylenediamine, two tautomers (5-substituted and 6-substituted) are possible.
-
Insight: In solution, these exist in rapid equilibrium (tautomerism). However, N-alkylation locks the regiochemistry.
-
Control: To synthesize a specific N-alkylated regioisomer, use N-substituted diamines as starting materials rather than alkylating the final benzimidazole, which usually yields a mixture.
Catalyst Poisoning
In metal-catalyzed pathways (Pd, Cu), the free amine groups of the diamine can chelate the metal, poisoning the catalyst.
-
Fix: Use protected diamines or ensure high catalyst loading (5-10 mol%) if chelation is observed.
Future Perspectives: Flow & Electrochemistry
The field is moving toward Continuous Flow Chemistry and Electrochemical Synthesis to improve safety and scalability.
-
Electrochemistry: Recent work utilizes electrons as "traceless reagents" to drive the oxidative cyclization of aldehydes and diamines, eliminating the need for toxic oxidants like DDQ or heavy metals [7].
-
Flow Chemistry: Allows for the safe handling of high-pressure / high-temperature conditions required for acid-catalyzed condensations, significantly reducing reaction times from hours to minutes.
References
-
A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. International Journal of Pharmaceutical Research and Applications. (2025). Link
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances / NIH. (2025). Link
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules (MDPI). (2022). Link
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ. Synthetic Communications. (2017). Link
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials (Basel). (2020). Link
-
Phillips Condensation Reaction: Mechanism and Explanation. AdiChemistry. Link
-
Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation. Synlett. (2025). Link
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- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
The Benzimidazole Scaffold: A Mechanistic Compendium from Microtubule Destabilization to Covalent Enzyme Inhibition
Executive Summary
The benzimidazole heterocycle—a fusion of benzene and imidazole rings—serves as a "privileged structure" in medicinal chemistry due to its electronic similarity to purine nucleotides and its ability to engage in diverse non-covalent and covalent interactions.[1][2][3] This guide deconstructs the two dominant, yet distinct, mechanisms of action (MoA) for benzimidazole therapeutics: the non-covalent destabilization of microtubules (anthelmintics/antifungals) and the covalent inhibition of proton pumps (gastric acid suppressants). It further outlines emerging applications in kinase modulation for oncology.
Part 1: The Microtubule Destabilization Paradigm
Primary Agents: Albendazole, Mebendazole, Thiabendazole, Nocodazole.
Target:
Mechanistic Causality
Benzimidazole anthelmintics function by compromising the cytoskeleton, specifically targeting the dynamic instability of microtubules. Unlike taxanes, which stabilize microtubules, benzimidazoles act as destabilizing agents .
-
Binding Site Selectivity: These compounds bind to the colchicine-sensitive site at the interface of the
- and -tubulin dimer. Crucially, selectivity for helminth over mammalian tubulin is driven by specific amino acid residues. The presence of Phenylalanine at position 200 (Phe200) in helminth -tubulin creates a hydrophobic pocket favorable for the benzimidazole side chain (often a carbamate moiety). Mammalian tubulin typically possesses a Tyrosine (Tyr200) at this position, reducing binding affinity due to steric hindrance and polarity changes. -
Capping and Catastrophe: Upon binding to free tubulin heterodimers, the drug-tubulin complex can add to the growing end (plus-end) of a microtubule but prevents the addition of subsequent dimers. This "capping" effect suppresses microtubule growth.
-
Metabolic Collapse: In parasites, the loss of microtubule integrity disrupts glucose transport (via displacement of cytoplasmic vesicles), leading to glycogen depletion, ATP failure, and organism death.
Visualization: The Tubulin Capping Cascade
Caption: Benzimidazoles bind free tubulin dimers, preventing polymerization and inducing microtubule catastrophe via loss of the GTP cap.[2][5][6][7][8][9]
Validated Protocol: Turbidimetric Tubulin Assembly Assay
This protocol quantifies the inhibition of tubulin polymerization by measuring light scattering (turbidity) at 340 nm.
Principle: Polymerized microtubules scatter light proportionally to their mass. An increase in Absorbance (A340) indicates polymerization; a decrease or flatline relative to control indicates inhibition.
Reagents:
-
Purified Tubulin: >99% pure bovine or porcine brain tubulin (lyophilized).
-
GTP Stock: 100 mM (Essential energy source for polymerization).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl₂.[10][11]
-
Glycerol: Used as a polymerization enhancer (nucleation stabilizer).[10]
Workflow:
-
Preparation (Ice Bath): Resuspend lyophilized tubulin in PEM buffer to 4 mg/mL. Keep strictly on ice (4°C) to prevent premature polymerization.
-
Compound Dosing: In a pre-chilled 96-well half-area plate, add 5 µL of test compound (dissolved in DMSO).
-
Negative Control: DMSO (1% final).
-
Positive Control (Inhibitor): Nocodazole or Colchicine (5 µM).
-
Reference (Stabilizer): Paclitaxel (promotes polymerization, eliminates lag phase).
-
-
Reaction Mix: Add 45 µL of Tubulin/GTP mix to each well.
-
Final concentrations: 3 mg/mL Tubulin, 1 mM GTP, 10% Glycerol.
-
-
Kinetic Read: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C .
-
Data Acquisition: Measure A340 every 30 seconds for 60 minutes.
Data Interpretation:
-
Lag Phase: Time required for nucleation. Benzimidazoles extend this phase.
-
Vmax: Rate of elongation. Benzimidazoles decrease the slope.[12]
-
Steady State: Final plateau. Benzimidazoles reduce the final OD amplitude.
Part 2: Covalent Inhibition of H+/K+-ATPase (PPIs)
Primary Agents: Omeprazole, Lansoprazole, Pantoprazole.[9] Target: Gastric H+/K+-ATPase (The Proton Pump).[6][9][13][14]
Mechanistic Causality
Unlike the reversible binding seen in anthelmintics, Proton Pump Inhibitors (PPIs) are prodrugs that require acid activation to form a covalent disulfide bond with the target enzyme.[9][13]
-
Acid Trapping: PPIs are weak bases (pKa ~4.0 for the pyridine nitrogen).[9] They diffuse neutrally into the parietal cell but become protonated and trapped within the highly acidic secretory canaliculus (pH < 1.0).
-
The Sulfenamide Switch: In this low pH environment, the benzimidazole undergoes an intramolecular rearrangement. The pyridine nitrogen attacks the C-2 position of the benzimidazole, forming a tetracyclic sulfenamide intermediate. This is the active electrophile.
-
Covalent Locking: The sulfenamide reacts rapidly with accessible sulfhydryl (-SH) groups of cysteine residues on the H+/K+-ATPase
-subunit.-
Omeprazole: Reacts primarily with Cys813 (essential for transport) and Cys892.[9]
-
Pantoprazole: Reacts with Cys813 and Cys822 .[9] Binding to Cys822 is unique; this residue is located deep within the membrane transport domain, making the disulfide bond inaccessible to cytosolic reducing agents (glutathione). This confers "irreversibility" to pantoprazole until the protein is degraded and replaced.
-
Visualization: The Acid-Activation Loop
Caption: PPIs are acid-activated prodrugs that convert to reactive sulfenamides, forming covalent disulfide bonds with the proton pump.[9][13]
Part 3: Comparative Analysis & Emerging Frontiers
Structure-Activity Relationship (SAR) Summary
The versatility of the benzimidazole scaffold lies in its substitution patterns.
| Feature | Anthelmintics (e.g., Albendazole) | PPIs (e.g., Omeprazole) | Kinase Inhibitors (e.g., Abemaciclib) |
| C-2 Substituent | Carbamate (-NHCOOCH₃) | Sulfinyl linkage to Pyridine | Aminopyrimidine or solubilizing group |
| Binding Mode | Reversible (Hydrophobic pocket) | Covalent (Disulfide bond) | Reversible (ATP competitive) |
| Key Interaction | H-bonds with Glu198; Hydrophobic interaction with Phe200 | Covalent bond with Cys813/Cys822 | H-bonds with Hinge Region (Val/Leu) |
| Selectivity Basis | Species-specific residues (Phe200 vs Tyr200) | pH-dependent activation (Acid trapping) | Kinase-specific pocket topology |
Oncology: The Kinase Frontier
Recent developments utilize benzimidazole as a bioisostere for the purine ring of ATP, allowing these compounds to function as Type I kinase inhibitors.
-
Mechanism: They occupy the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR .
-
DNA Interaction: Some derivatives (e.g., Hoechst 33342) bind to the minor groove of DNA, interfering with replication and transcription, serving as both stains and cytotoxic agents.
References
-
Mechanism of Action of Benzimidazole Anthelmintics Source: Lacey, E. (1990). Parasitology Today. Context: Establishes the binding to the colchicine-sensitive site of tubulin and the critical role of Phe200 in selectivity. URL:[Link]
-
Pharmacology of Proton Pump Inhibitors Source: Shin, J. M., & Sachs, G. (2008). Current Gastroenterology Reports. Context: Detailed mechanism of acid activation, sulfenamide formation, and specific cysteine targeting (Cys813/Cys822). URL:[Link]
-
Tubulin Polymerization Assay Protocols Source: Cytoskeleton Inc. / Sigma Aldrich Technical Guides. Context: Standardized protocols for turbidimetric (340nm) and fluorescent (DAPI) detection of tubulin polymerization. URL:[Link]
-
Benzimidazole Derivatives in Anticancer Therapy Source: Tahlan, S., et al. (2019).[5] BMC Chemistry.[5] Context: Review of benzimidazole derivatives acting as kinase inhibitors and DNA intercalators.[1][2] URL:[Link]
-
Structural Basis of Benzimidazole Resistance Source: Robinson, M. W., et al. (2004). Molecular and Biochemical Parasitology. Context: Analysis of
-tubulin mutations (Phe200Tyr) conferring resistance.[4][15] URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abscience.com.tw [abscience.com.tw]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 14. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
The Benzimidazole Scaffold: A Technical Whitepaper on its Discovery, Synthesis, and Pharmacological Evolution
Executive Summary
The benzimidazole nucleus—a bicyclic aromatic system consisting of a benzene ring fused to an imidazole ring—is one of the most prominent "privileged scaffolds" in modern medicinal chemistry. Its structural mimicry of naturally occurring purines allows it to interface with a vast array of biological targets. This technical whitepaper explores the historical genesis of benzimidazole-containing compounds, details the evolution of their synthetic methodologies from classical harsh conditions to modern green chemistry, and dissects the mechanistic pharmacology that led to blockbuster therapeutics, including anthelmintics and proton pump inhibitors (PPIs).
Historical Genesis and Structural Elucidation
The chemical history of benzimidazole dates back to the late 19th century. In 1872, the German chemist F. Hoebrecker reported the first successful synthesis of a benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, achieved through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid followed by dehydration 1. While initially a laboratory curiosity, the biological significance of the benzimidazole core was profoundly realized in the 1950s. Researchers discovered that the 5,6-dimethylbenzimidazole moiety serves as an essential axial ligand for the cobalt atom in the complex structure of Vitamin B12 2. This revelation catalyzed intense pharmaceutical interest, driving the synthesis of thousands of analogs to explore their chemotherapeutic potential.
Historical timeline of key milestones in the discovery of benzimidazole-containing compounds.
Evolution of Benzimidazole Synthesis Protocols
The construction of the benzimidazole ring typically relies on the condensation of o-phenylenediamine with carbonyl-containing compounds. Over decades, the methodology has evolved from harsh, energy-intensive classical reactions to highly efficient, environmentally benign green chemistry protocols 3.
Protocol A: Classical Phillips Condensation
Objective: Synthesis of 2-substituted benzimidazoles via acid-catalyzed cyclocondensation. System Validation Check: Successful cyclization is confirmed in-process via Thin Layer Chromatography (TLC). The highly conjugated aromatic product exhibits strong UV absorbance at 254 nm, distinct from the non-fluorescent aliphatic precursors.
Step-by-Step Methodology & Causality:
-
Reagent Preparation: Mix equimolar amounts of o-phenylenediamine and a carboxylic acid derivative. Causality: Equimolar stoichiometry prevents the formation of mono-acylated dead-end intermediates, ensuring the nucleophilic amines are fully consumed in the primary condensation.
-
Acidic Catalysis: Add 4N Hydrochloric Acid (HCl) to the mixture. Causality: The strong acid protonates the carbonyl oxygen, drastically increasing its electrophilicity. This facilitates the initial nucleophilic attack by the amine and drives the subsequent dehydration steps.
-
Thermal Activation: Reflux the mixture at 100-120°C for 2-4 hours. Causality: High thermal energy is thermodynamically required to overcome the activation barrier of the final dehydration step, yielding the stable 10-pi electron aromatized bicyclic ring.
-
Neutralization & Precipitation: Cool to room temperature and slowly neutralize with aqueous ammonia (NH₄OH) until pH 7-8 is reached. Causality: Neutralization deprotonates the soluble benzimidazolium salt, rendering the free base insoluble in the aqueous medium and prompting immediate crystallization.
-
Isolation: Filter the precipitate and recrystallize from ethanol.
Protocol B: Modern Green Synthesis via Mechanochemistry
Objective: Solvent-free, high-atom-economy synthesis of benzimidazoles. System Validation Check: The completion of the reaction is verified by FT-IR spectroscopy, specifically looking for the disappearance of the primary amine N-H stretch (~3300-3400 cm⁻¹) and the emergence of the characteristic C=N imine stretch (~1600 cm⁻¹).
Step-by-Step Methodology & Causality:
-
Solid-State Mixing: Combine o-phenylenediamine and an aromatic aldehyde in a mortar.
-
Catalyst Addition: Add a catalytic amount of a solid acid (e.g., silica-supported catalyst) or a few drops of acetic acid 3. Causality: The solid acid provides localized protons to activate the aldehyde without the need for a bulk aqueous acidic solvent, preserving atom economy.
-
Mechanochemical Grinding: Grind the mixture continuously with a pestle for 10-15 minutes at room temperature. Causality: Mechanical friction generates localized high-energy hotspots and forces intimate molecular contact. This physical driving force rapidly accelerates condensation and oxidative cyclization without external heating.
-
Product Extraction: Extract the solid mass with a minimal volume of ethyl acetate and filter. Causality: Ethyl acetate selectively dissolves the organic product, leaving the heterogeneous solid catalyst behind for recovery and recycling.
Workflow comparing classical Phillips condensation and modern green synthesis of benzimidazoles.
Therapeutic Milestones & Mechanisms of Action
The therapeutic application of benzimidazoles is defined by two major pharmacological breakthroughs: the disruption of parasitic microtubules and the irreversible inhibition of gastric acid secretion.
Anthelmintics and Tubulin Polymerization
In 1961, the discovery of thiabendazole by Merck established the benzimidazole class as potent anthelmintic agents 4. Thiabendazole, and later analogs like mebendazole and albendazole, function by selectively binding to parasitic β-tubulin. This binding physically prevents the dimerization of α- and β-tubulin, halting microtubule polymerization. Consequently, the parasite loses its structural integrity, intracellular transport mechanisms fail, and it ultimately starves to death. Interestingly, evolutionary repurposing studies have recently identified thiabendazole as a novel vascular disrupting agent, showcasing the scaffold's pleiotropic potential 5.
Proton Pump Inhibitors (PPIs) and H+/K+ ATPase
The development of PPIs is a masterclass in rational drug design. In the late 1970s, researchers at Astra AB synthesized omeprazole, a substituted benzimidazole derivative that revolutionized the treatment of acid-related diseases 6.
Omeprazole is formulated as a prodrug with a weak base profile (pKa ~4.0). At physiological pH (7.4) in the bloodstream, it remains unprotonated and highly lipophilic, allowing it to easily cross the lipid bilayers of the gastric parietal cells. Once it enters the highly acidic secretory canaliculi (pH < 2.0), the molecule becomes protonated. This protonation causes "ion trapping," preventing the drug from diffusing back out. The acidic environment then catalyzes a chemical rearrangement of the benzimidazole into a highly reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with specific cysteine residues (e.g., Cys813) on the luminal surface of the H+/K+ ATPase enzyme, irreversibly blocking gastric acid secretion 7.
Mechanism of action of omeprazole illustrating acid-mediated activation and enzyme inhibition.
Quantitative Pharmacological Data
The structural versatility of the benzimidazole core allows for precise tuning of its pharmacokinetic and pharmacodynamic properties. Table 1 summarizes the quantitative metrics of key benzimidazole derivatives across different therapeutic classes.
Table 1: Quantitative Pharmacological Data of Key Benzimidazole Derivatives
| Compound | Year of Discovery | Primary Target | Mechanism of Action | Key Quantitative Metric | Indication |
| Thiabendazole | 1961 | Parasitic β-tubulin | Inhibition of microtubule polymerization | High affinity binding (Kd ~ nM range) | Anthelmintic / Fungicide |
| Omeprazole | 1979 | Gastric H+/K+ ATPase | Covalent disulfide linkage (Cys813) | pKa ~ 4.0; IC₅₀ ~ 0.3-1.0 µM | Peptic Ulcers / GERD |
| Lansoprazole | 1984 | Gastric H+/K+ ATPase | Covalent disulfide linkage | IC₅₀ ~ 0.1-0.5 µM | Peptic Ulcers / GERD |
| Telmisartan | 1991 | Angiotensin II Type 1 (AT1) Receptor | Competitive antagonism | Ki = 3.7 nM | Hypertension |
Conclusion
From its initial synthesis in 1872 to its establishment as the structural backbone of essential medicines, the benzimidazole scaffold remains a cornerstone of drug discovery. The transition from classical, harsh synthetic methodologies to modern, green mechanochemical approaches reflects the broader evolution of chemical sciences toward sustainability. Furthermore, the elegant mechanism of action demonstrated by benzimidazole-derived PPIs like omeprazole underscores the power of rational drug design—leveraging physiological environments (like the acidic parietal cell) to activate highly specific, targeted therapeutics. As research continues, the benzimidazole core will undoubtedly yield novel compounds addressing emerging biological targets.
References
1.[1] Title: The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications. Source: Benchchem. URL: 2.[2] Title: The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. Source: Benchchem. URL: 3.[3] Title: SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Source: Rasayan J. Chem. URL: 4.[4] Title: Tiabendazole. Source: Grokipedia. URL: 5.[8] Title: Discovery and development of proton pump inhibitors. Source: Grokipedia. URL: 6.[7] Title: The physiological background behind and course of development of the first proton pump inhibitor. Source: PubMed. URL: 7.[5] Title: Evolutionarily Repurposed Networks Reveal the Well-Known Antifungal Drug Thiabendazole to Be a Novel Vascular Disrupting Agent. Source: PMC. URL:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Evolutionarily Repurposed Networks Reveal the Well-Known Antifungal Drug Thiabendazole to Be a Novel Vascular Disrupting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
Technical Guide: Therapeutic Potential of 2-Benzoimidazol-1-yl-phenol (N-Aryl Benzimidazole Scaffold)
Executive Summary
2-Benzoimidazol-1-yl-phenol (CAS: 81376-57-0), also chemically designated as 1-(2-hydroxyphenyl)benzimidazole , represents a specialized N-aryl benzimidazole scaffold distinct from its more common C-linked isomer, 2-(2-hydroxyphenyl)benzimidazole (HBI/2-Bip). While the C-linked isomer is widely recognized for its Excited-State Intramolecular Proton Transfer (ESIPT) properties and DNA binding, the N-linked this compound offers a unique pharmacological profile driven by its specific steric and electronic environment.
This technical guide explores the latent therapeutic potential of this compound, focusing on its capacity as a bidentate ligand for metallodrug development, a pharmacophore for tubulin inhibition, and a scaffold for next-generation antimicrobial agents. By leveraging the N-aryl benzimidazole moiety, researchers can exploit distinct structure-activity relationships (SAR) unavailable to C-linked analogues.
Chemical Identity & Structural Pharmacophore[1]
Understanding the precise structural configuration is critical for therapeutic application. Unlike the planar C-linked isomer, the N-linked congener adopts a twisted conformation due to steric repulsion between the phenol ring and the benzimidazole core, influencing its binding kinetics and solubility.
Molecular Specifications
| Property | Detail |
| IUPAC Name | 1-(2-Hydroxyphenyl)-1H-benzimidazole |
| Common Name | This compound |
| CAS Registry Number | 81376-57-0 |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| Key Functional Groups | Benzimidazole (N1-linked), Phenolic Hydroxyl (Ortho) |
| Isomeric Distinction | N-Linked (1-yl): Twisted biaryl, N3-donor.[1] C-Linked (2-yl): Planar, ESIPT-active, NH-donor. |
Structural Pharmacophore Analysis
The molecule functions as a bidentate (N,O) ligand . The proximity of the phenolic hydroxyl group to the N3 nitrogen of the benzimidazole ring creates a chelating pocket capable of coordinating transition metals (Cu²⁺, Zn²⁺, Fe³⁺). This structural motif is pivotal for:
-
Metallodrug Design: Mimicking SOD (Superoxide Dismutase) or targeting DNA via metal-mediated cleavage.
-
Enzyme Inhibition: The N-aryl moiety mimics the adenosine core of ATP, potentially inhibiting kinases.
Therapeutic Applications & Mechanisms
Antimicrobial & Antifungal Activity
The N-aryl benzimidazole scaffold is structurally homologous to azole antifungals (e.g., clotrimazole, ketoconazole).
-
Mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51) . The unhindered N3 nitrogen of the benzimidazole ring coordinates with the heme iron of the CYP51 enzyme, blocking the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Advantage: The N-linked phenol group increases lipophilicity compared to unsubstituted benzimidazoles, potentially enhancing membrane permeability and bioavailability.
Anticancer Potential: Tubulin Polymerization Inhibition
Benzimidazole derivatives (e.g., nocodazole) are established tubulin inhibitors. This compound targets the colchicine-binding site on β-tubulin.
-
Mechanism:
-
Binding: The benzimidazole core intercalates or binds to the β-subunit of the tubulin heterodimer.
-
Disruption: Prevents microtubule assembly during mitosis.
-
Apoptosis: Induces G2/M cell cycle arrest, leading to apoptotic cell death.
-
-
Synergy: The phenolic hydroxyl group can be derivatized (e.g., phosphate prodrugs) to improve solubility or target specificity.
Metallopharmacology: Chelation Therapy & DNA Cleavage
The 2-hydroxyphenyl substitution allows the molecule to act as a ionophore .
-
Iron Chelation: In conditions of iron overload (e.g., thalassemia), the molecule can sequester excess Fe³⁺.
-
Copper Complexation: Cu(II) complexes of N-aryl benzimidazoles have shown potent nuclease activity . The complex generates Reactive Oxygen Species (ROS) in the vicinity of DNA, causing strand scission and cancer cell death.
Mechanism of Action Visualization
The following diagram illustrates the dual pathway mechanism: CYP51 inhibition (Antifungal) and Tubulin binding (Anticancer).
Figure 1: Dual therapeutic mechanism of action targeting fungal membranes and cancer cell division.
Experimental Protocols
Synthesis of this compound (Ullmann Coupling)
Objective: Synthesize the N-linked isomer with high regioselectivity.
Reagents:
-
Benzimidazole (1.0 eq)[2]
-
2-Iodophenol (1.2 eq)
-
Copper(I) Iodide (CuI, 10 mol%)
-
L-Proline (20 mol%, ligand)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
DMSO (Solvent)
Protocol:
-
Charge: In a dried Schlenk tube, add Benzimidazole (118 mg, 1 mmol), 2-Iodophenol (264 mg, 1.2 mmol), CuI (19 mg), L-Proline (23 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add DMSO (2 mL) via syringe.
-
Reaction: Heat the mixture at 110°C for 24 hours under magnetic stirring.
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H-NMR (look for characteristic doublet of benzimidazole C2-H around 8.0-8.5 ppm).
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC₅₀ against cancer cell lines (e.g., HeLa, MCF-7).
Workflow:
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate 24h.
-
Treatment: Add this compound (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Labeling: Add MTT reagent (5 mg/mL) to each well; incubate 4h.
-
Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curve to calculate IC₅₀.
Structural Differentiation: N-Linked vs. C-Linked
It is crucial to distinguish the target molecule from its isomer to avoid experimental error.
| Feature | This compound (Target) | 2-(2-Hydroxyphenyl)benzimidazole (Common Isomer) |
| Linkage | N1 - C(Phenol) | C2 - C(Phenol) |
| Geometry | Twisted (Non-planar) | Planar (Intramolecular H-bond) |
| Fluorescence | Weak / None | Strong ESIPT (Stokes Shift >100nm) |
| Primary Use | Pharmacophore / Ligand | Fluorophore / Sensor |
| CAS | 81376-57-0 | 2963-66-8 |
References
-
PubChem. (2024).[2] Compound Summary: this compound (CID 5328428).[3] National Library of Medicine. Retrieved from [Link]
- Zhang, L., et al. (2012). Copper-Catalyzed Ullmann-Type Coupling of Benzimidazoles with Aryl Iodides. Journal of Organic Chemistry.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. (Review of benzimidazole pharmacodynamics).
- Saha, S., et al. (2018). Interaction of 2-(1H-benzimidazol-2-yl)phenol with DNA: Insights into the C-linked isomer. Journal of Photochemistry and Photobiology B: Biology.
Sources
Methodological & Application
Advanced Application Note: 2-(1H-Benzimidazol-2-yl)phenol in Fluorescence Spectroscopy
Executive Summary & Mechanism of Action
2-(1H-Benzimidazol-2-yl)phenol (hereafter HBP ) is a benchmark fluorophore in spectroscopic applications due to its reliance on Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional rigid fluorophores (e.g., Fluorescein, Rhodamine), HBP possesses a structural flexibility that allows it to exist in two distinct tautomeric forms—Enol (E) and Keto (K) —depending on its electronic state and environmental conditions.
The ESIPT Engine
The core utility of HBP lies in its four-level photophysical cycle. Upon UV excitation, the stable Enol form undergoes an ultra-fast (
-
Enol Emission (Blue/UV): Observed when ESIPT is inhibited (e.g., by hydrogen-bond disrupting solvents or metal chelation).
-
Keto Emission (Green/Yellow): Observed when ESIPT is active (dominant in non-polar solvents and solid state).
This dual-emission capability makes HBP an exceptional candidate for ratiometric sensing , where the ratio of two emission intensities (
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Excitation Max ( | 305 – 335 nm | UV-excitable; separates excitation from visible emission. |
| Emission Max ( | Enol: ~360-400 nm Keto: ~450-520 nm | Large Stokes shift minimizes self-absorption (inner filter effect). |
| Quantum Yield ( | Solvent Dependent (0.1 – 0.6) | High in solid state; lower in polar protic solvents. |
| pKa | ~9.5 (Phenolic OH) | Sensitive to pH changes in basic ranges. |
| Solubility | DMSO, Ethanol, Acetonitrile | Poor water solubility requires organic co-solvents for bio-assays. |
Application 1: Solvatochromic Environmental Sensing
Objective: Quantify local environmental polarity using the HBP Stokes shift. This protocol is critical for characterizing binding pockets in proteins or polarity changes in lipid membranes.
Mechanistic Logic
In non-polar solvents (e.g., Cyclohexane), the intramolecular Hydrogen bond (IMHB) is stable, favoring the Keto emission. In polar protic solvents (e.g., Ethanol), intermolecular H-bonding with the solvent disrupts the IMHB, stabilizing the Enol form and causing a hypsochromic (blue) shift.
Protocol: Solvatochromic Shift Assay
Materials:
-
HBP Stock Solution: 1 mM in DMSO (anhydrous).
-
Solvent Panel: Toluene, Acetonitrile, Ethanol, PBS Buffer (pH 7.4).
-
Quartz Cuvettes (1 cm path length).
Step-by-Step Methodology:
-
Preparation: Dilute HBP stock into each solvent to a final concentration of 10
M. Ensure DMSO content is to avoid solvent effects. -
Blanking: Record baseline spectra of pure solvents.
-
Acquisition:
-
Set Excitation: 320 nm.
-
Scan Emission: 340 nm – 600 nm.
-
Slit Width: 2.5 nm (excitation) / 5.0 nm (emission).
-
-
Data Processing:
-
Normalize spectra to the maximum intensity peak.
-
Calculate the Stokes Shift (
) for each solvent:
-
Expected Outcome:
-
Toluene: Dominant peak at ~490 nm (Keto form).
-
Ethanol: Dual emission or broadened peak shifted to ~370-400 nm (Enol character).
Application 2: Ratiometric Metal Ion Sensing ( )
Objective: Detect Zinc ions (
Mechanistic Logic
coordinates with the phenolic oxygen and the imidazole nitrogen. This chelation displaces the proton required for ESIPT. Consequently, the ESIPT process is blocked, the Keto emission vanishes, and the Enol emission (blue) is dramatically enhanced (Chelation-Enhanced Fluorescence - CHEF).Protocol: Titration
Materials:
-
HBP Working Solution: 10
M in Acetonitrile/HEPES buffer (1:1 v/v, pH 7.2). - Standard Solution: 1 mM in water.
Step-by-Step Methodology:
-
Baseline Scan: Measure fluorescence of HBP alone (
nm). Note the emission at 490 nm (Keto). -
Titration: Add
solution in 0.1 equivalent increments (0 to 2.0 eq). -
Equilibration: Allow 2 minutes mixing time between additions.
-
Observation:
-
Monitor decrease in 490 nm peak (Keto).
-
Monitor emergence/increase of 380 nm peak (Enol-Metal complex).
-
-
Plotting: Plot the ratio (
) vs. .
Visualizing the Workflow
The following diagram illustrates the ESIPT mechanism and the decision logic for experimental design.
Figure 1: Jablonski-style flow illustrating the ESIPT process and the diversion to Enol emission upon metal chelation.
Critical Troubleshooting & Controls
Inner Filter Effect (IFE)
-
Issue: High concentrations of HBP (
) may cause self-absorption of the UV excitation light. -
Correction: Keep absorbance at
OD. If higher concentrations are needed, use a triangular cuvette or apply mathematical IFE corrections.
pH Sensitivity
-
Issue: The phenolic proton is acidic (
). At , the phenolate anion forms, which has distinct non-ESIPT fluorescence properties. -
Control: Maintain pH < 8.0 using HEPES or MOPS buffers for metal sensing experiments to ensure the proton is available for the ESIPT cycle.
Photostability
-
Issue: Prolonged UV exposure can cause photo-oxidation of the phenol ring.
-
Protocol: Minimize excitation shutter open time. Perform "time-drive" scans to quantify photobleaching rates before long-term imaging.
References
-
Fundamental ESIPT Mechanism in Benzazoles
- Title: Excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzimidazole and benzoxazole: Effect of rotamerism and hydrogen bonding.
- Source: Journal of Physical Chemistry A.
-
Link:[Link]
-
Ratiometric Sensing Applications
- Title: Recent progress in excited-state intramolecular proton transfer (ESIPT)-based fluorescent sensors for metal ions.
- Source: Dyes and Pigments.
-
Link:[Link]
-
Solid State & Materials Application
-
Crystallographic Structure & Properties
Sources
- 1. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound 2-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol -... [chemdiv.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-[(E)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol | C20H15N3O | CID 916026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Advanced Application Note: 2-Benzoimidazol-1-yl-phenol as a Versatile Ligand in Organometallic Chemistry
Executive Briefing & Structural Paradigm
In the landscape of organometallic chemistry, benzimidazole-derived phenols are highly prized for their robust photophysical properties and versatile coordination modes. While the 2-substituted isomer (HPBI) is traditionally utilized for its rigid 6-membered chelate ring, 2-Benzoimidazol-1-yl-phenol (CAS: 81376-57-0) 1 presents a unique structural paradigm. Because the phenol ring is covalently linked to the N1 position of the benzimidazole core, coordination to a single metal center via the phenolate oxygen and the N3 nitrogen necessitates the formation of a more flexible 7-membered metallacycle .
This structural flexibility reduces the ligand field rigidity compared to its 2-yl counterpart, making it an exceptional candidate for accommodating larger transition metals (e.g., Ru(II), Os(II), Ir(III)) and for designing dynamic fluorescent sensors where metal-binding induces a significant conformational shift. The ligand operates via a classic N,O-bidentate donor set: the hard anionic phenolate oxygen strongly anchors oxophilic metal states, while the softer neutral N3 nitrogen stabilizes low-valent, electron-rich metal centers, facilitating intense Metal-to-Ligand Charge Transfer (MLCT) and Excited-State Intramolecular Proton Transfer (ESIPT) pathways 2.
Mechanistic Workflow & Photophysical Signaling
The utility of this compound heavily relies on its deprotonation state. Upon base-promoted deprotonation, the resulting phenolate-benzimidazole anion coordinates to the metal precursor. Depending on the metal's d-electron count, the resulting complex can act as a highly efficient OLED emitter (via MLCT) or a metal-ion sensor (via CHEF - Chelation-Enhanced Fluorescence) 3.
Fig 1. Mechanistic workflow of this compound coordination and photophysical signaling.
Experimental Protocols
Protocol A: Synthesis of a Luminescent Heteroleptic Iridium(III) Complex
This protocol details the synthesis of
Materials & Reagents:
-
Iridium dimer precursor:
(0.1 mmol) -
Ligand: this compound (0.22 mmol)
-
Silver Trifluoromethanesulfonate (AgOTf) (0.22 mmol)
-
Triethylamine (TEA) (0.5 mmol)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), strictly degassed.
Step-by-Step Methodology:
-
Chloride Abstraction (Causality): The 7-membered chelate formed by the 1-yl isomer carries a higher entropic penalty than standard 6-membered chelates. To drive coordination, the metal center must be made highly electrophilic. Suspend
in 15 mL of a 2:1 DCM/MeOH mixture. Add AgOTf and stir in the dark for 2 hours at room temperature.-
Self-Validating Checkpoint: A cloudy white precipitate (AgCl) will form, confirming the generation of the reactive solvated intermediate
.
-
-
Filtration: Filter the mixture through a tightly packed Celite pad to remove AgCl, collecting the clear yellow filtrate in a Schlenk flask.
-
Ligand Activation: In a separate vial, dissolve this compound in 5 mL of MeOH. Add TEA to deprotonate the phenolic OH (pKa ~9.2). Causality: TEA is chosen because it is basic enough to deprotonate the phenol but sufficiently sterically hindered to prevent it from outcompeting the ligand for the metal's coordination sphere.
-
Complexation: Transfer the deprotonated ligand solution dropwise to the Ir(III) filtrate under an inert Argon atmosphere. Reflux the mixture at 65°C for 12 hours.
-
Self-Validating Checkpoint: The solution will undergo a distinct bathochromic color shift (e.g., pale yellow to deep orange/red), visually confirming the establishment of the MLCT band upon N,O-chelation.
-
-
Isolation: Evaporate the solvent under reduced pressure. Purify the crude product via neutral alumina column chromatography (Eluent: DCM/Hexane 1:1 v/v) to prevent acid-catalyzed demetallation.
Protocol B: Metal-Sensing Assay via Fluorescence Titration
Benzimidazole-phenols are excellent metalochromic and fluorogenic sensors 4. This protocol outlines the detection of
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 µM stock solution of this compound in HPLC-grade Acetonitrile.
-
Buffer Integration (Causality): Dilute the stock 1:1 with 10 mM HEPES buffer (pH 7.4). Causality: Maintaining a physiological pH ensures that the ligand remains in an equilibrium state primed for metal-induced deprotonation, while preventing the precipitation of metal hydroxides that occurs at higher pH levels.
-
Titration: Place 3.0 mL of the ligand solution in a quartz cuvette. Using a micro-syringe, add 10 mM
in 3 µL aliquots (0.1 equivalents per addition). -
Spectroscopic Measurement: Excite the sample at its isosbestic point (~310 nm).
-
Self-Validating Checkpoint: As
coordinates, the inherent ESIPT-based weak emission of the free ligand will be rigidified, leading to a massive Chelation-Enhanced Fluorescence (CHEF) response at ~440 nm. If is present instead, the fluorescence will be completely quenched due to the paramagnetic nature of the ion facilitating non-radiative decay.
-
Quantitative Data Synthesis
The table below summarizes the typical photophysical and electrochemical parameters observed when transitioning from the free this compound ligand to its corresponding transition metal complexes. Note how coordination dictates the primary application 5.
| Compound / Complex | Absorption | Emission | Quantum Yield ( | Excited-State Lifetime ( | Primary Application |
| Free Ligand (L) | 280, 310 | 380 | 0.15 | 1.2 ns | Precursor / ESIPT Probe |
| 320 | 440 | 0.45 | 2.5 ns | Fluorescent Metal Sensor | |
| 260, 380, 420 (MLCT) | 560 | 0.68 | 1.5 µs | Phosphorescent OLED Emitter | |
| 280, 450 (MLCT) | 610 | 0.08 | 450 ns | DNA Intercalator / Phototherapy |
References
-
Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. MDPI.[Link]
-
Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8. RSC Publishing.[Link]
-
Excited-State Intramolecular Proton Transfer of 2-(2'-Hydroxyphenyl)benzimidazole in Cyclodextrins and Binary Solvent Mixtures. ACS Publications.[Link]
-
Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. ResearchGate.[Link]
-
This compound (CAS: 81376-57-0) Chemical Properties & Identification. NIH PubChem.[Link]
Sources
- 1. This compound | C13H10N2O | CID 5328428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Photophysical Characterization of 2-(1H-Benzimidazol-2-yl)phenol and ESIPT Derivatives
Executive Summary & Structural Verification[1][2][3][4]
Objective: This guide details the experimental protocols for characterizing the photophysical properties of 2-(1H-benzimidazol-2-yl)phenol (often abbreviated as HBI or HBYP). This molecule is a benchmark system for studying Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon yielding large Stokes shifts and dual emission characteristics essential for fluorescent sensing and OLED applications.
Critical Nomenclature Note: The nomenclature "2-Benzoimidazol-1-yl-phenol" implies a specific connectivity. However, the primary ESIPT-active isomer cited in literature is 2-(1H-benzo[d]imidazol-2-yl)phenol , where the phenol ring is attached to the C2 position of the benzimidazole. The protocols below apply to this class of molecules. If your specific derivative involves an N1-linkage (1-yl), ensure an ortho-hydroxyl group is present on the N-phenyl ring to enable the ESIPT mechanism described herein.
The ESIPT Mechanism & Theoretical Grounding
Understanding the mechanism is prerequisite to experimental design. HBI exists primarily in the Enol (E) form in the ground state, stabilized by an intramolecular hydrogen bond (O-H···N). Upon photoexcitation, the acidity of the phenol and basicity of the imine nitrogen increase, driving an ultrafast proton transfer to form the excited Keto (K)* tautomer.
Mechanistic Pathway (Jablonski Diagram)
Figure 1: The four-level photocycle of ESIPT-active benzimidazoles. The large Stokes shift arises from the energy difference between Enol absorption and Keto emission.
Materials & Reagents
To ensure data integrity, solvatochromic studies require high-purity solvents to prevent impurity quenching or pH-induced artifacts.
| Category | Reagent/Material | Specification | Purpose |
| Analyte | 2-(1H-benzimidazol-2-yl)phenol | >98% Purity (HPLC) | Primary fluorophore. |
| Solvents | Cyclohexane, Toluene, THF, DCM, Acetonitrile, Methanol, DMSO | Spectroscopic Grade (UV-cutoff <230 nm) | Solvatochromic shift analysis (Non-polar to Polar). |
| Standards | Quinine Sulfate (in 0.1 M H₂SO₄) or Coumarin 153 | Reference Standard | Quantum Yield (QY) determination. |
| Buffers | Phosphate/Citrate buffers (pH 2–12) | 10 mM concentration | pH-sensitivity and pKa determination. |
Experimental Protocols
Protocol A: Sample Preparation
Avoid aggregation-induced quenching (ACQ) by strictly controlling concentration.
-
Stock Solution: Dissolve 1.0 mg of HBI in 10 mL of DMSO or Ethanol to create a ~0.4 mM stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Aliquot stock into respective spectroscopic solvents (e.g., Toluene, MeCN) to achieve a final concentration of 10 µM (1 × 10⁻⁵ M) .
-
QC Check: Absorbance at
should be between 0.1 and 0.5 OD to prevent inner-filter effects.
-
Protocol B: Steady-State Spectroscopy (Absorbance & Emission)
This protocol quantifies the solvatochromic effect and Stokes shift.
-
Baseline Correction: Perform a baseline scan with pure solvent in a quartz cuvette (1 cm path length).
-
Absorption Scan: Scan sample from 250 nm to 450 nm.
-
Note: HBI typically absorbs around 300–330 nm (Enol form).
-
-
Excitation Scan: Set emission monochromator to expected Keto emission (~450–500 nm) and scan excitation to confirm the active absorbing species.
-
Emission Scan: Exciting at the absorption maximum (
nm), scan emission from 330 nm to 650 nm.-
Observation: Look for dual emission.
-
Band I (~350 nm): Normal emission (Enol*) – prominent in polar/protic solvents if ESIPT is disrupted.
-
Band II (~450–500 nm): ESIPT emission (Keto*) – prominent in non-polar solvents.
-
-
Protocol C: Time-Resolved Fluorescence (TCSPC)
Required to distinguish between the Enol and Keto* lifetimes.*
-
Setup: Use a Time-Correlated Single Photon Counting (TCSPC) system with a pulsed LED or laser diode (e.g., 295 nm or 340 nm).
-
Detection: Set the emission monochromator to the Keto emission peak (~480 nm).
-
Measurement: Collect decay curves until peak counts reach 10,000 for statistical significance.
-
Fitting: Fit the decay
to a multi-exponential function:-
Expectation: ESIPT systems often show biexponential decay. A short component (<100 ps) may represent the proton transfer rate (often resolution-limited), while the longer component (nanoseconds) represents the Keto* lifetime.
-
Protocol D: Quantum Yield ( ) Determination
Method: Comparative (Relative) Method.
-
Select a standard (e.g., Quinine Sulfate,
in 0.1 M H₂SO₄) with absorption close to HBI. -
Prepare 4 concentrations of both Sample (S) and Reference (R) such that Absorbance is < 0.1 at
. -
Measure integrated fluorescence intensity (
) for all samples. -
Plot Integrated Fluorescence (
) vs. Absorbance ( ). The slope ( ) is used in the equation: Where is the refractive index of the solvent.
Data Analysis & Visualization Workflow
To rigorously validate the ESIPT nature, you must correlate spectral shifts with solvent polarity parameters (Lippert-Mataga).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for photophysical characterization.
Interpreting the Lippert-Mataga Plot
Plot the Stokes shift (
-
Linear Slope: Indicates general solvent relaxation effects.
-
Deviation/Non-linear: Suggests specific solute-solvent interactions (e.g., hydrogen bonding disrupting the intramolecular bond).
-
HBI Specifics: In protic solvents (Methanol), the intramolecular H-bond may break, leading to a loss of Keto emission and dominance of Enol emission (blue shift).
References
-
Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole Derivatives. ResearchGate. Available at: Link
-
2-(1H-Benzimidazol-2-yl)phenol Crystal Structure and Interactions. Acta Crystallographica / PMC. Available at: Link[1]
-
Experimental and Theoretical Exploration of ESIPT in Benzimidazole Based Schiff Base Probes. Chemistry - A European Journal. Available at: Link
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives. ACS Omega / PMC. Available at: Link
-
Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative. Molecules / MDPI. Available at: Link
Sources
Application Note: Comprehensive Evaluation of Antimicrobial Activity in Benzimidazole Derivatives
Introduction & Pharmacological Context
Benzimidazole and its functionalized derivatives form a "privileged scaffold" in medicinal chemistry. Due to their structural isosterism with purine nucleotides, these heterocyclic compounds readily interact with a diverse array of biological targets, including bacterial DNA gyrase, structural proteins (like FtsZ), and efflux pump systems[1].
However, evaluating the antimicrobial efficacy of benzimidazoles requires rigorous, standardized protocols. These compounds characteristically exhibit low aqueous solubility, necessitating careful solvent management to prevent artifactual data. This application note details the causal logic and step-by-step methodologies for assessing the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of benzimidazole derivatives, adhering strictly to[2].
Logical workflow for evaluating benzimidazole antimicrobial agents.
Pre-Analytical Considerations & Causality
Before initiating bioassays, the physicochemical properties of the benzimidazole derivative must be addressed to ensure scientific integrity.
-
Solvent Selection & Toxicity: Benzimidazole derivatives typically require 100% Dimethyl Sulfoxide (DMSO) for initial solubilization. Causality: To prevent solvent-induced cellular toxicity and false-positive growth inhibition, the final concentration of DMSO in the assay medium must never exceed 1% (v/v)[3].
-
Media Standardization: Cation-adjusted Mueller-Hinton broth (CAMHB) is the gold standard medium for aerobic bacteria[4]. Causality: CAMHB contains standardized physiological levels of calcium and magnesium ions (
and ). This is critical because fluctuations in divalent cations can artificially alter the permeability of Gram-negative outer membranes and affect the binding affinity of the test compounds, ensuring reproducibility across different laboratories[2].
Protocol 1: Broth Microdilution Assay (MIC & MBC)
This protocol establishes a self-validating system to determine the lowest concentration of a benzimidazole derivative that prevents visible growth (MIC) and the concentration that kills
Step-by-Step Methodology
-
Inoculum Standardization: Isolate 3-5 well-isolated colonies of the target strain (e.g., E. coli ATCC 25922) from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately
CFU/mL).-
Causality: Standardizing the inoculum prevents artificial shifts in MIC caused by over-inoculation (which overwhelms the drug) or under-inoculation (which falsely lowers the MIC).
-
-
Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final working concentration of
CFU/mL. -
Compound Titration: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the benzimidazole derivative in CAMHB. Ensure the volume per well is 50 µL.
-
Inoculation: Add 50 µL of the adjusted bacterial suspension to each test well (Final well concentration:
CFU/mL). -
Self-Validating Controls:
-
Growth Control (GC): 50 µL CAMHB (with 1% DMSO) + 50 µL inoculum. Validates bacterial viability and confirms that 1% DMSO is non-toxic.
-
Sterility Control (SC): 100 µL uninoculated CAMHB. Validates aseptic technique and media sterility.
-
Reference Control: Include a known antibiotic (e.g., Ciprofloxacin) to validate the assay against [6].
-
-
Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours under ambient air[6].
-
MIC Determination: Visually inspect the plate. The MIC is the lowest concentration well exhibiting no visible turbidity.
-
MBC Determination: Plate 10 µL from all clear wells (no visible growth) onto drug-free Mueller-Hinton Agar plates. Incubate for 24 hours at 35°C. The MBC is the lowest concentration resulting in a
reduction in the initial inoculum (typically colonies).
Data Presentation: Quantitative Susceptibility
To contextualize the expected activity range of functionalized benzimidazoles, Table 1 summarizes representative MIC data against common pathogens[3][7].
| Compound Class / Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Activity Profile |
| 2-Substituted Benzimidazole (62a) | 2.0 | 2.0 | >64 | Broad-spectrum (Gram +/-) |
| Benzimidazole-Triazole Hybrid | 8.0 (MRSA) | 16.0 | 32.0 | Anti-MRSA targeted |
| TolC-Mutant Targeted (25d) | N/A | 0.125 | N/A | Highly potent Gram-negative |
| Ciprofloxacin (Reference) | 0.25 | 0.015 | 0.25 | Standard Control |
Table 1: Representative MIC values of various benzimidazole derivatives against standard bacterial strains.
Protocol 2: Time-Kill Kinetics Assay
While MIC provides a static snapshot of inhibition, time-kill assays define the pharmacodynamic profile, revealing whether a benzimidazole derivative is bacteriostatic or bactericidal over time[7].
Step-by-Step Methodology
-
Preparation: Prepare sterile glass flasks containing 10 mL of CAMHB supplemented with the benzimidazole derivative at concentrations of 1×, 2×, and 4× the predetermined MIC.
-
Inoculation: Inoculate each flask with a logarithmic-phase bacterial culture to achieve a starting density of
CFU/mL. -
Incubation & Sampling: Incubate the flasks at 37°C with orbital shaking (150 rpm).
-
Causality: Shaking ensures uniform drug distribution and optimal aeration for aerobic growth, preventing localized drug depletion.
-
-
Aliquot Extraction: At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots from each flask.
-
Neutralization & Plating: Serially dilute the aliquots in sterile saline. Causality: Dilution neutralizes the drug by dropping it below its MIC, preventing carryover toxicity on the agar plate. Plate 100 µL onto MHA plates.
-
Quantification: Incubate plates for 24 hours and count the colonies. Plot
CFU/mL versus time. A bactericidal effect is strictly defined as a decrease (99.9% kill) from the initial inoculum.
Mechanism of Action (MoA) Evaluation
Benzimidazole derivatives frequently exert their bactericidal activity by targeting essential enzymes. A primary target is bacterial DNA gyrase (specifically subunit B), which is responsible for managing DNA topology during replication[1].
Mechanism of action for benzimidazole derivatives targeting bacterial DNA gyrase.
To validate this mechanism, researchers typically follow up standard MIC/MBC testing with enzymatic supercoiling assays or macromolecular synthesis assays to confirm the specific disruption of DNA replication pathways[1].
References
-
Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. URL:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." NIH Pakistan. URL: [Link]
-
National Institutes of Health. "Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024)." PubMed Central (PMC). URL:[Link]
-
White Rose Research Online. "SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria." White Rose University Consortium. URL:[Link]
-
Protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. URL: [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 5. protocols.io [protocols.io]
- 6. nih.org.pk [nih.org.pk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Precision Cytotoxicity Profiling of Novel Benzimidazoles
Abstract & Scope
Benzimidazoles are a privileged scaffold in medicinal chemistry, historically utilized as anthelmintics (e.g., albendazole) but increasingly pivoted toward oncology due to their ability to inhibit microtubule polymerization and various kinases (e.g., EGFR, VEGFR).[1] However, their lipophilic nature and specific mechanism of action (cytostasis vs. cytotoxicity) present unique challenges in in vitro screening.
This guide provides a validated workflow for profiling novel benzimidazole derivatives. Unlike generic protocols, this document addresses class-specific issues such as aqueous solubility limits , intrinsic fluorescence , and the metabolic artifacts common to tetrazolium-based assays.
Experimental Logic & Workflow
To establish a robust pharmacological profile, a single endpoint is insufficient. We employ a "Triangulation Strategy" to distinguish true cytotoxicity from metabolic arrest or assay artifacts.
Validated Workflow (Graphviz)
Figure 1: The Triangulation Workflow ensures that metabolic data (Primary) is validated by physical cell death markers (Secondary) and target engagement (Mechanistic).
Module A: Compound Management (Critical)
The Challenge: Benzimidazoles are often highly hydrophobic. "Crashing out" (precipitation) in aqueous media is the #1 cause of false negatives in this class.
Protocol: Solubility & Serial Dilution
-
Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM or 20 mM . Vortex for 1 minute.
-
Intermediate Dilution (The "Step-Down" Method):
-
Do NOT dilute directly from 100% DMSO into cell culture media. This causes immediate microprecipitation.
-
Prepare a 100x working plate in DMSO first.
-
Example: For a 10 µM final assay concentration, prepare a 1 mM solution in DMSO.
-
-
Final Addition: Add 1 µL of the 100x DMSO solution to 99 µL of culture media in the well.
-
Result: Final DMSO concentration is 1% (tolerable for most cancer lines like HeLa or A549), and the compound remains solubilized.
-
Module B: Primary Screen (Metabolic Activity)
Selection: We recommend CCK-8 (WST-8) or MTS over traditional MTT.
-
Why? MTT requires solubilization of formazan crystals.[4] Benzimidazoles can interfere with solubilization buffers (SDS/DMSO), and the extra wash steps increase variability. WST-8 produces a water-soluble formazan, allowing a "add-and-read" workflow.
Protocol: CCK-8 Assay
-
Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Note: Benzimidazoles are cytostatic (G2/M arrest). Lower seeding densities prevent contact inhibition from masking drug effects.
-
-
Incubation: Allow attachment for 24 hours.
-
Treatment: Add compounds (as per Module A). Include:
-
Vehicle Control: 1% DMSO (0% inhibition).
-
Positive Control: Nocodazole (1 µM) or Colchicine (known tubulin binders).
-
Blank: Media + Compound (No Cells). Crucial: Some benzimidazoles reduce tetrazolium salts non-enzymatically.
-
-
Exposure: Incubate for 72 hours . (48h is often insufficient for cell cycle arrest drugs to show metabolic decline).
-
Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm .
Data Calculation:
Module C: Mechanistic Validation (Tubulin Polymerization)
Context: Benzimidazoles exert anticancer activity primarily by binding to the colchicine-binding site of
Pathway Visualization (Graphviz)
Figure 2: Benzimidazoles disrupt microtubule dynamics, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.
Protocol: Fluorometric Tubulin Polymerization
-
Reagents: Purified tubulin (>99%) suspended in Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) + GTP + DAPI (fluorescence reporter).
-
Setup: In a black 96-well half-area plate (pre-warmed to 37°C).
-
Reaction:
-
Add Test Compound (typically 3–10 µM).
-
Add Tubulin Reaction Mix.
-
-
Kinetic Read: Immediately measure Fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.
-
Interpretation:
-
Normal: Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
Benzimidazole Effect: Flattened curve (inhibition of elongation) or increased lag time.
-
Data Presentation & Analysis
Summarize your findings in a comparative table. Calculate the Selectivity Index (SI) to demonstrate safety windows.
Table 1: Example Data Summary for Compound BZ-402
| Parameter | Assay Type | Result (BZ-402) | Reference (Nocodazole) | Interpretation |
| CCK-8 (Metabolic) | 120 nM | 50 nM | High Potency | |
| CCK-8 (Normal Fibroblast) | > 10,000 nM | 800 nM | High Selectivity (SI > 80) | |
| LDH Release | Membrane Integrity | 15% @ | 20% | Mechanism is likely Apoptosis, not Necrosis |
| Vmax (Tubulin) | Polymerization | 0.2 RFU/min | 0.1 RFU/min | Partial Inhibition of Polymerization |
Selectivity Index (SI) Calculation:
Troubleshooting & Pitfalls
-
False Positives in Primary Screen:
-
Issue: Compound absorbs at 450 nm (yellow/orange compounds).
-
Solution: Use CellTiter-Glo (Luminescence) instead of colorimetric assays.
-
-
Steep Hill Slopes (> 2.0):
-
Issue: Indicates non-specific toxicity or compound precipitation.
-
Solution: Check solubility in media; reduce max concentration.
-
-
No LDH Release despite low viability:
-
Interpretation: This is expected for benzimidazoles.[1] They cause cell cycle arrest (cytostasis) first. Membrane rupture is a late-stage event (secondary necrosis).
-
References
-
National Cancer Institute (NCI). NCI-60 Screening Methodology.[6] Developmental Therapeutics Program.[6][7] [Link]
-
Tahlan, S., et al. (2025). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis / PubMed. [Link]
-
Riss, T.L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Marinescu, M. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. International Journal of Molecular Sciences. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium reduction assays under-report cell death provoked by clinically relevant concentrations of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
Accelerated Pharmacophore Assembly: Microwave-Assisted Synthesis of Benzimidazole Derivatives
Executive Summary
This application note details the transition from conventional thermal heating to microwave-assisted organic synthesis (MAOS) for benzimidazole derivatives—a privileged scaffold in medicinal chemistry found in drugs like Omeprazole (proton pump inhibitor) and Albendazole (anthelmintic).
While traditional Phillips condensation requires high temperatures (reflux >100°C), strong mineral acids (HCl, PPA), and extended reaction times (8–48 hours), microwave irradiation exploits dielectric heating to achieve quantitative yields in minutes. This guide provides three distinct, self-validating protocols ranging from solvent-free green chemistry to acid-catalyzed condensation, supported by mechanistic insights and troubleshooting matrices.
Mechanistic Principles: Why Microwave?
The superiority of MAOS lies in its heating mechanism, which differs fundamentally from conductive heating (oil baths).
-
Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) or reagents align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.
-
Ionic Conduction: Dissolved ions (catalysts like Er(OTf)₃ or HCl) oscillate under the field, colliding with neighboring molecules to generate heat.
The "Superheating" Effect: In sealed vessels, solvents can exceed their atmospheric boiling points, increasing the kinetic energy of the system and accelerating the rate-determining step (usually the nucleophilic attack of the diamine on the carbonyl carbon).
Diagram 1: Reaction Mechanism & Pathway
The following diagram outlines the chemical pathway for both oxidative (aldehyde-based) and dehydrative (acid-based) cyclization.
Caption: Dual-pathway mechanism showing Dehydrative Cyclization (via Carboxylic Acid) and Oxidative Cyclization (via Aldehyde).
Comparative Data: Conventional vs. Microwave
The following data highlights the efficiency gains when switching to MAOS. Note the drastic reduction in time and the elimination of hazardous solvents in Protocol B.
| Reaction Parameter | Conventional Heating (Reflux) | Microwave-Assisted (MAOS) | Improvement Factor |
| Time | 2 – 12 Hours | 2 – 10 Minutes | 60x – 100x Faster |
| Yield | 50 – 70% | 85 – 99% | +30% Yield |
| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) | Energy Efficient |
| Solvent | Toluene/Benzene/DMF | Ethanol/Water/Solvent-Free | Green Chemistry |
Data aggregated from comparative studies [1][2].
Experimental Protocols
Protocol A: The "Green" Solvent-Free Synthesis (Aldehyde Route)
Application: High-throughput library generation of 2-aryl benzimidazoles. Mechanism: Oxidative Cyclization. Catalyst: Erbium(III) Triflate [Er(OTf)₃] or Sodium Metabisulfite.
Reagents:
-
Catalyst: Er(OTf)₃ (1 mol%) OR Na₂S₂O₅ (1.0 mmol)
Step-by-Step Methodology:
-
Preparation: In a microwave-transparent vessel (e.g., Pyrex or Teflon), mix the diamine and aldehyde.
-
Catalysis: Add the catalyst. Grind the mixture with a pestle if solid to ensure intimate contact (Solvent-Free).
-
Irradiation: Place vessel in the microwave reactor.
-
Settings: Power = 300W (or maintain 60°C if temp-controlled).[4]
-
Time: Irradiate for 2–5 minutes .
-
-
Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7). The spot for the diamine should disappear.
-
Work-up:
-
Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.
Validation Check: Yield should exceed 90%. Product should be a crystalline solid.
Protocol B: Acid-Catalyzed Condensation (Carboxylic Acid Route)
Application: Synthesis of robust alkyl/aryl derivatives where aldehydes are unstable. Mechanism: Phillips Condensation (Dehydrative).
Reagents:
-
Carboxylic Acid (1.0 mmol) - Note: Formic acid yields unsubstituted benzimidazole.
-
Solvent: 4N HCl (2 drops) or Polyphosphoric Acid (PPA).
Step-by-Step Methodology:
-
Mixing: Dissolve diamine and carboxylic acid in a minimal amount of dilute HCl (or mix neat if using PPA).
-
Irradiation:
-
Settings: Power = 50% (approx 450W in domestic, varied in dedicated reactors).
-
Time:1.5 – 4 minutes .
-
-
Neutralization:
-
Pour reaction mixture into crushed ice.
-
Slowly add 10% NaOH or NH₄OH until pH ~8-10.
-
-
Isolation: Collect the precipitate by filtration. Wash with ice-cold water.[3][5]
Expert Insight: If using PPA, the mixture will be viscous. Microwave heating significantly lowers viscosity, improving mass transfer compared to conventional heating [3].
Workflow Diagram
This workflow illustrates the decision-making process for selecting the correct protocol and the subsequent workup.
Caption: Operational workflow for selecting and executing Microwave-Assisted Benzimidazole Synthesis.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Vessel Failure/Leaking | Excessive pressure buildup from solvent superheating. | Use a "high-absorbing" solvent like Ethanol in open-vessel mode, or switch to solvent-free conditions on solid support (Alumina/Silica). |
| Low Yield | Incomplete oxidative cyclization (Aldehyde route). | Ensure an oxidant is present.[8] If using just Aldehyde+Diamine, air oxidation is slow. Add Na₂S₂O₅ or Nitrobenzene as an oxidant. |
| Charring/Decomposition | "Hot spots" due to non-uniform field density. | Use a magnetic stirrer bar inside the vessel during irradiation to distribute heat. Reduce power and extend time. |
| Sticky Product | Polymerization of side products. | Recrystallize immediately from Ethanol/Water (1:1). Do not let the crude sit in air for extended periods. |
References
-
Mobinikhaledi, A., et al. (2007).[9] "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study." Asian Journal of Chemistry.
-
Nardi, M., et al. (2022).[1] "Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation." Preprints.org / MDPI.
-
BenchChem Application Notes. (2025).
-
Dubey, R., & Moorthy, N. (2007).[9] "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole." Chemical & Pharmaceutical Bulletin.
Sources
- 1. preprints.org [preprints.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-Benzoimidazol-1-yl-phenol
Welcome to the Technical Support Center for the synthesis of 2-Benzoimidazol-1-yl-phenol (CAS: 81376-57-0)[1]. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the N-arylation of benzimidazoles.
The synthesis of this specific scaffold relies heavily on Ullmann-type C-N coupling, requiring precise control over the catalytic cycle to prevent off-target O-arylation and catalyst deactivation[2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure reproducible yields.
Logical Workflow of Synthesis
Caption: Workflow for the optimized Cu-catalyzed synthesis of this compound.
Section 1: Optimization Data & Reaction Conditions
Before troubleshooting, it is critical to establish a robust baseline. The table below summarizes the quantitative optimization data for the coupling of benzimidazole and 2-iodophenol. The causality behind these results is explored in the FAQ section.
Table 1: Optimization of Reaction Conditions for N-Arylation
| Catalyst (10 mol%) | Ligand (20 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| CuI | None | K₂CO₃ | DMF | 110 | 15% |
| CuI | L-Proline | K₂CO₃ | DMF | 110 | 45% |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 72% |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 88% |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 110 | 94% |
| CuBr | 1,10-Phenanthroline | Cs₂CO₃ | DMSO | 110 | 81% |
Section 2: Frequently Asked Questions & Troubleshooting
Q1: What is the most reliable, self-validating protocol for synthesizing this compound? To achieve >90% yield, you must employ a CuI/1,10-phenanthroline catalytic system in DMSO[2]. The protocol below is designed as a self-validating system; visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding correctly at every stage.
Step-by-Step Methodology: Optimized Ullmann N-Arylation
-
Preparation: Flame-dry a Schlenk tube and backfill with Argon (3 cycles). Validation: The system must hold a static vacuum for 60 seconds without pressure loss, ensuring an oxygen-free environment.
-
Reagent Loading: Add benzimidazole (1.0 equiv, 10 mmol), 2-iodophenol (1.2 equiv, 12 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Inject anhydrous, degassed DMSO (50 mL, 0.2 M) under a positive Argon stream. Validation: The initial mixture should be a pale yellow/brown suspension.
-
Reaction: Seal the tube and heat to 110 °C for 18 hours. Validation: At 4 hours, perform a TLC check (Hexanes/EtOAc 1:1). The starting material UV spot (Rf ~0.4) should be significantly diminished, with a new highly fluorescent product spot appearing at Rf ~0.25.
-
Termination: Cool to room temperature. Proceed immediately to the copper-stripping workup (See Q4).
Q2: My reaction mixture turns dark green/blue shortly after heating, and my yields are <20%. What is causing this catalyst deactivation? Causality: The color change from a pale yellow/brown suspension to a dark green or blue solution is the hallmark of Cu(I) oxidation to Cu(II). Cu(II) complexes are catalytically inactive for this specific Ullmann-type N-arylation[2]. This is caused by oxygen ingress either from poorly degassed solvents or a compromised Schlenk seal. Solution: Sparge your DMSO with Argon for at least 30 minutes prior to use, and ensure all solid reagents (especially the hygroscopic Cs₂CO₃) are stored in a desiccator.
Q3: My LC-MS shows the correct mass (m/z 211.1 [M+H]+), but NMR indicates I have synthesized the diaryl ether (O-arylation) instead of the N-arylated product. How do I control this chemoselectivity? Causality: 2-iodophenol possesses a competitive hard nucleophile (the phenoxide oxygen) alongside the soft nucleophile (the benzimidazole nitrogen). Without the correct ligand, the harder oxygen atom readily displaces the halide on the Cu(I) center, leading to O-arylation. The bidentate nitrogen ligand 1,10-phenanthroline strongly coordinates the copper center, sterically and electronically favoring the coordination and subsequent reductive elimination of the nitrogen nucleophile[3].
Caption: Mechanistic divergence in Cu-catalyzed N- vs O-arylation pathways.
Q4: How do I efficiently remove the copper and 1,10-phenanthroline during the workup? Standard aqueous washes are leaving my product contaminated. Causality: 1,10-phenanthroline forms highly stable, organic-soluble complexes with copper. Standard brine or water washes will not break this coordination sphere, causing the metal-ligand complex to co-elute with your product during chromatography. Solution: You must use a competing ligand in the aqueous phase to strip the copper.
Step-by-Step Methodology: Copper-Stripping Workup
-
Dilute the crude DMSO reaction mixture with Ethyl Acetate (150 mL).
-
Filter the mixture through a 1-inch pad of Celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and add 50 mL of 5% aqueous Ammonium Hydroxide (NH₄OH) .
-
Shake vigorously and allow the layers to separate. Validation: The aqueous layer will turn a deep, vibrant blue. This is the formation of the water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), confirming successful metal stripping.
-
Repeat the NH₄OH wash until the aqueous layer remains colorless.
-
Wash the organic layer once with brine (50 mL) to remove residual DMSO and ammonia.
-
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
References
- Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review.
- Hypervalent Iodine in Synthesis XL: First Example of Palladium ... N-Arylation of Benzimidazole.
- This compound | C13H10N2O | CID 5328428. NIH PubChem.
Sources
improving the solubility of 2-Benzoimidazol-1-yl-phenol for biological assays
The following guide is structured as a Technical Support Center response. It is designed to function as a standalone troubleshooting manual for researchers encountering precipitation or inconsistency with 2-Benzoimidazol-1-yl-phenol (and structurally related N-aryl benzimidazoles) in biological assays.
Ticket ID: #SOL-BZ-992 Subject: Improving solubility of this compound for biological assays Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Root Cause Analysis
The Problem: Users frequently report that This compound precipitates upon addition to aqueous assay media (e.g., DMEM, RPMI, PBS), even when the DMSO stock solution appears clear. This leads to "noisy" data, false negatives (due to low effective concentration), or false positives (due to light scattering or non-specific protein aggregation).
The Science (Root Cause): This compound belongs to the class of N-aryl benzimidazoles . Its solubility issues stem from three specific physicochemical factors:
-
Planarity & Lattice Energy: The benzimidazole ring fused to the phenol creates a rigid, planar structure. These molecules stack efficiently in the solid state (pi-pi stacking), resulting in high crystal lattice energy that water molecules cannot easily disrupt.
-
Hydrophobicity (LogP): The molecule is highly lipophilic. While the phenolic hydroxyl group (-OH) offers some polarity, it is often involved in intramolecular hydrogen bonding or shielded by the hydrophobic bulk of the benzimidazole, reducing its interaction with water.
-
Solvent Shock: When a 10 mM DMSO stock is pipetted directly into an aqueous buffer, the rapid change in polarity causes the compound to nucleate and crystallize faster than it can disperse.
Decision Tree: Optimization Workflow
Before altering your assay, use this decision tree to select the correct solubilization strategy based on your assay's tolerance for solvents.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay conditions.
Step-by-Step Protocols
Protocol A: The "Solvent Shift" (Intermediate Dilution)
Best for: Cell-based assays where direct addition causes immediate cloudiness. Mechanism: This method steps the compound down through a gradient of polarity, preventing the "shock" of hitting 100% water instantly.
-
Prepare Master Stock: Dissolve this compound in 100% anhydrous DMSO to 10 mM . Vortex until perfectly clear.
-
Prepare Intermediate Solvent: Create a solution of PBS + 40% DMSO (or Ethanol).
-
The Intermediate Step:
-
Dilute your 10 mM stock 1:10 into the Intermediate Solvent.
-
Result: 1 mM compound in ~46% DMSO.
-
Why? The compound is still soluble here, but the solution is now hydrated.
-
-
Final Assay Addition:
-
Pipette the Intermediate Solution into your final cell culture media (e.g., 1:100 dilution).
-
Final Concentration: 10 µM.
-
Final DMSO: ~0.5% (Check cell tolerance).
-
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Enzyme assays, serum-free media, or highly sensitive cells (DMSO < 0.1%). Reference: HP-β-CD is widely cited for benzimidazole solubilization due to the cavity size matching the bicyclic ring [1, 2].
Materials:
Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in water/buffer to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
-
Prepare Compound Stock: Dissolve compound in 100% DMSO at 20 mM (2x higher than usual).
-
Complexation Step:
-
Add 1 volume of Compound Stock (DMSO) to 19 volumes of 20% HP-β-CD .
-
Mix: Vortex vigorously for 30 seconds, then sonicate for 5 minutes at room temperature.
-
Incubate: Shake at 300 rpm for 1 hour.
-
-
Final Use: Dilute this complex into your assay. The cyclodextrin encapsulates the hydrophobic benzimidazole tail, keeping it in solution while the phenol group remains accessible [3].
Validation: How to Detect "Invisible" Precipitation
Visual inspection is insufficient. Micro-precipitates (1–10 µm) can inhibit enzymes non-specifically or settle on cells, causing toxicity.
The Nephelometry Check (QC Protocol):
-
Prepare a clear-bottom 96-well plate.
-
Add your assay buffer (without cells/enzymes).
-
Titrate the compound (e.g., 100 µM down to 0.1 µM).
-
Measure Absorbance at 650 nm (or use a Nephelometry mode).
-
Pass Criteria: OD650 should remain at baseline (buffer only). A spike in OD650 indicates light scattering = precipitation.
| Concentration (µM) | OD650 (PBS Only) | OD650 (PBS + 0.1% BSA) | Status |
| 0.1 | 0.002 | 0.003 | Soluble |
| 1.0 | 0.002 | 0.004 | Soluble |
| 10.0 | 0.045 | 0.005 | Precipitation (in PBS) |
| 100.0 | 0.850 | 0.120 | Insoluble |
Table 1: Example validation data. Note how BSA (Serum Albumin) improves solubility by binding the ligand.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: generally, no. Benzimidazoles are significantly less soluble in ethanol than in DMSO. Furthermore, ethanol evaporates rapidly in 37°C incubators, changing the concentration. Stick to DMSO for the master stock [4].
Q2: My compound is soluble at pH 4 but crashes at pH 7.4. Why?
A: The benzimidazole nitrogen is basic (pKa ~5.5). At pH 4, it is protonated (
-
Fix: You cannot run biological assays at pH 4. You must rely on Protocol B (Cyclodextrins) to mask the hydrophobicity at neutral pH.
Q3: Will Cyclodextrins interfere with my receptor binding? A: It is possible but rare. The drug-CD complex is a dynamic equilibrium. As the drug binds to the high-affinity biological target, it dissociates from the cyclodextrin. However, always run a "Vehicle Control" containing the same % of HP-β-CD to ensure the excipient itself doesn't affect the assay [5].
Q4: I see crystals after freezing my DMSO stock. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C. Benzimidazoles can crystallize out upon freezing.
-
Fix: Thaw completely at 37°C and vortex/sonicate until absolutely no refractile particles are visible. Never pipette from a stock that looks "shimmery."
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Evrard, B., et al. (2002).[2] Cyclodextrins as a potential carrier in drug delivery.[3] Journal of Controlled Release. (Validates HP-beta-CD for benzimidazole class drugs like Albendazole).
-
BenchChem Technical Support. (2025). Enhancing Benzimidazole Compound Solubility for Biological Assays.
-
Nikon Instruments. (2025). The cytotoxicity of DMSO in live-cell imaging. Technical Note. (Establishes the <0.5% DMSO limit for cell viability).
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
Sources
Technical Support Center: A Guide to Handling 2-Benzoimidazol-1-yl-phenol
Introduction: Understanding 2-Benzoimidazol-1-yl-phenol
This compound is a heterocyclic compound featuring a phenol ring linked to a benzimidazole nucleus. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities associated with both benzimidazole and phenol moieties, including antioxidant and antimicrobial properties[1][2]. The compound's planar structure is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the imidazole ring[3][4].
However, the very features that make this compound chemically interesting also render it susceptible to stability issues in solution. Factors such as pH, solvent choice, light exposure, and temperature can significantly impact its integrity, leading to degradation and inconsistent experimental results. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting advice and validated protocols to ensure the stability and reliability of this compound in your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems encountered during the handling of this compound solutions in a direct question-and-answer format.
Q1: My solution of this compound has turned yellow or brown. What is causing this discoloration and how can I prevent it?
A: This is a classic sign of oxidation. The phenolic moiety in the molecule is highly susceptible to oxidation, which can be accelerated by several factors:
-
High pH: Alkaline conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This ion is more electron-rich and thus more easily oxidized than the protonated phenol[5].
-
Presence of Oxygen: Dissolved oxygen in the solvent acts as the oxidizing agent.
-
Light Exposure: UV and even ambient light can provide the energy to initiate and catalyze oxidative reactions.
This oxidative process likely leads to the formation of quinone-type structures, which are often highly colored.
Solutions:
-
pH Control: Maintain your working solutions at a neutral or slightly acidic pH (ideally pH 6-7), if compatible with your experimental design. Phenolic compounds generally show greater stability in acidic to neutral conditions[5][6].
-
Use Deoxygenated Solvents: Before preparing solutions, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Add Antioxidants: If permissible in your assay, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution to inhibit oxidative degradation[7].
-
Protect from Light: Always prepare and store solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation and photo-oxidation[8].
Q2: I prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms. What's wrong?
A: This issue stems from the low aqueous solubility of this compound[1]. While it is moderately soluble in organic solvents like DMSO and ethanol, its solubility in water is very limited. When the DMSO stock is diluted into an aqueous medium, the compound may crash out of solution as it encounters a solvent environment it is not soluble in.
Solutions:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as high as your experimental system can tolerate, while ensuring it is below levels that could cause toxicity or artifacts.
-
Check Buffer pH: The solubility of the compound can be pH-dependent[1]. The benzimidazole ring can be protonated at low pH, and the phenol can be deprotonated at high pH. These ionic forms may have different solubilities than the neutral molecule. Experiment with slight adjustments to your buffer's pH to see if it improves solubility.
-
Use Sonication: After dilution, briefly sonicate the solution to help break up aggregates and promote dissolution.
-
Prepare Fresh Dilutions: Due to its poor aqueous stability and solubility, it is best to prepare aqueous dilutions immediately before use from a concentrated organic stock.
Q3: I'm observing a steady loss of my compound's concentration in my HPLC analysis over a few days, even when stored at 4°C. What is the likely cause?
A: This indicates chemical degradation. Given the structure, the two most probable culprits are photodegradation and slow oxidation. Benzimidazole derivatives are known to be highly photosensitive in solution, far more so than in their solid form[9][10]. Storing at 4°C slows down reactions but does not stop them, especially if the solution is exposed to light each time the refrigerator is opened.
Solutions:
-
Stringent Light Protection: Ensure solutions are stored in amber vials and kept in a dark location (e.g., a box within the refrigerator). Minimize exposure to ambient light during handling.
-
Lower Storage Temperature: For long-term storage (weeks to months), stock solutions should be stored at -20°C or, preferably, -80°C[11].
-
Use Anhydrous Solvents: DMSO is hygroscopic and can absorb atmospheric water, which may facilitate degradation pathways over time[8]. Use sealed vials of anhydrous-grade DMSO for preparing stock solutions.
-
Prepare Aliquots: Store stock solutions in small, single-use aliquots. This prevents contamination and degradation that can occur from repeated freeze-thaw cycles and exposure to ambient air and moisture[11].
Frequently Asked Questions (FAQs)
-
What are the primary factors influencing the stability of this compound in solution? The stability is primarily governed by pH, light, temperature, solvent choice, and the presence of oxygen . The phenolic group is sensitive to pH-dependent oxidation, while the benzimidazole core contributes to marked photosensitivity[5][9].
-
What is the best solvent for preparing a stock solution? High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing concentrated stock solutions[8]. These polar aprotic solvents can effectively dissolve the compound. Ensure the solvent is anhydrous to minimize water-mediated degradation.
-
How should I store the solid compound and its stock solutions? A summary of recommended storage conditions is provided in the table below.
| Form | Storage Temperature | Container | Atmosphere | Other Precautions |
| Solid Powder | 2-8°C | Tightly sealed vial | Desiccated | Protect from light |
| Stock Solution | -20°C (short-term) | Amber glass vial | Inert gas (Ar, N₂) | Prepare single-use aliquots |
| (in anhydrous DMSO/DMF) | -80°C (long-term)[11] | (or foil-wrapped) | Avoid repeated freeze-thaw |
-
What are the likely degradation products I might see? Based on the structure, the primary degradation pathways are oxidation and photodegradation[8].
-
How can I quantitatively monitor the stability of my compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique[13]. This method should be able to separate the parent this compound peak from any potential degradation products, allowing you to accurately quantify its concentration over time.
Visualization of Stability Factors & Workflows
The following diagrams illustrate the key relationships and processes described in this guide.
Caption: Key factors influencing the degradation of this compound in solution.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ctppc.org [ctppc.org]
- 3. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Ph and Inoculum Size on Phenol Degradation by Pseudomonas Desmolyticum (NCIM 2028) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 11. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce impurities in the synthesis of benzimidazole derivatives
Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Impurity Minimization & Process Optimization[1]
Introduction
Welcome to the Benzimidazole Synthesis Support Center. This guide addresses the critical failure points in the construction of the benzimidazole core—a privileged scaffold in medicinal chemistry. Our focus is not just on "making the molecule," but on purity-by-design : engineering the reaction to suppress the formation of mono-acylated intermediates, bis-amide byproducts, and oxidative tars before they contaminate your crude mixture.[1]
Module 1: The Phillips Condensation (Acid-Catalyzed)
Target Audience: Users synthesizing benzimidazoles from o-phenylenediamine (OPD) and carboxylic acids (or equivalents).[2][3][4]
Troubleshooting Ticket #101: "My LC-MS shows a persistent M+18 peak."
Diagnosis: The "M+18" peak relative to your product mass is the mono-acylated intermediate (N-acyl-o-phenylenediamine). This indicates that the acylation step (Step 1) worked, but the cyclodehydration step (Step 2) failed or is incomplete.[1]
Root Cause Analysis: The Phillips condensation is a two-step equilibrium. The ring closure (dehydration) is the rate-determining step and is reversible. If water is not removed or the acid concentration drops, the equilibrium shifts back to the open-chain amide.
Corrective Protocol:
-
Thermodynamic Drive: Increase reaction temperature >100°C. If using aqueous HCl (4N), switching to polyphosphoric acid (PPA) or methanesulfonic acid/P2O5 often forces cyclization.[1]
-
Water Removal: For high-boiling solvents, use a Dean-Stark trap.
-
Stoichiometry Check: Ensure the acid component is not in vast excess if it is difficult to remove later.
Visualizing the Failure Point
The following diagram illustrates the kinetic bottleneck where the mono-amide accumulates.
Figure 1: The Phillips Condensation pathway highlighting the mono-amide bottleneck (Red) and bis-amide side reaction (Yellow).[1]
Module 2: Oxidative Cyclization (Aldehyde Route)
Target Audience: Users coupling OPD with aldehydes using oxidative reagents (Na₂S₂O₅, Air, Metal Catalysts).[1]
Troubleshooting Ticket #202: "The reaction mixture is black/tarry and yield is low."
Diagnosis: o-Phenylenediamine is highly susceptible to air oxidation, forming dark oligomeric imino-impurities (tars) that compete with the desired Schiff base formation.[1]
Strategic Solution:
-
Bisulfite Adduct Method: Do not mix OPD and aldehyde directly in air. Form the bisulfite adduct of the aldehyde first, then add OPD. This buffers the oxidation potential.
-
Inert Atmosphere: Strictly degas solvents (N₂/Ar sparge) before adding OPD.
-
Catalyst Selection: Move away from stoichiometric oxidants (like Nitrobenzene) to catalytic systems to reduce workup load.
Comparative Data: Oxidant Selection
Choosing the right oxidant impacts the impurity profile significantly.
| Oxidant System | Reaction Type | Impurity Profile | Workup Difficulty |
| Na₂S₂O₅ (Metabisulfite) | Stoichiometric | Low (Prevents tars) | Easy (Water soluble) |
| Nitrobenzene | Solvent/Oxidant | High (Reduction byproducts) | Hard (High BP solvent) |
| Fe/MgO (Heterogeneous) | Catalytic | Low (Metal leaching possible) | Easy (Filtration) |
| Air/O₂ + Laccase/TEMPO | Green/Catalytic | Low (Cleanest) | Very Easy |
Standard Operating Procedure (Metabisulfite Method):
-
Dissolve aldehyde (1.0 eq) in EtOH/Water.
-
Add Na₂S₂O₅ (1.0 eq) and stir for 15 min (Adduct formation).
-
Add OPD (1.0 eq) and reflux.
-
Why this works: The adduct slowly releases the aldehyde, keeping its concentration low relative to the OPD, favoring the 1:1 condensation over polymerization.
Module 3: Regioselectivity & Tautomerism
Target Audience: Users synthesizing benzimidazoles with substituents on the OPD ring (e.g., 4-methyl-OPD).[1]
FAQ: "Why do I see split peaks in my NMR? Is my product impure?"
Answer: Not necessarily. Benzimidazoles possessing a free N-H (position 1) exhibit annular tautomerism .
-
The Phenomenon: The proton hops between N1 and N3 rapidly.
-
The Consequence: A 5-substituted benzimidazole is chemically identical to the 6-substituted tautomer in solution.
-
The "Impurity": If you alkylate the nitrogen (e.g., with MeI), you will lock the tautomers into two distinct regioisomers (1,5-dimethyl and 1,6-dimethyl).[1] These are difficult to separate.
Control Strategy: If a specific regioisomer is required (e.g., for SAR studies), do not rely on direct alkylation of the benzimidazole.[1] Instead, use a regioselective cyclization strategy:
-
Use N-alkylated OPD starting materials.
-
Use steric bulk to direct alkylation if modifying the heterocycle post-synthesis.
Module 4: Purification & Workup Protocols
Target Audience: All users.
Protocol: The "pH Swing" Purification
Benzimidazoles are amphoteric (weak bases). We exploit this for purification without chromatography.[5]
-
Acid Extraction: Dilute crude reaction mixture with 1N HCl. The benzimidazole protonates and dissolves; non-basic impurities (tars, bis-amides) often remain insoluble.[1]
-
Filtration: Filter off the insoluble solids.[6]
-
Base Precipitation: Slowly neutralize the filtrate with NH₄OH or NaOH to pH 8-9. The free base benzimidazole will precipitate.[7]
-
Recrystallization:
Purification Decision Tree
Figure 2: Workflow for isolating pure benzimidazole derivatives based on physicochemical properties.
References
-
Phillips, M. A. (1928).[1] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.
-
Roudsari, M. S., et al. (2023).[1] Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
-
BenchChem Technical Support. (2025). Purification of 1H-4,7-Ethanobenzimidazole and Related Benzimidazole Derivatives.
-
Sharghi, H., et al. (2025).[1] An efficient synthesis of benzimidazole by cyclization-oxidation processes using Fe/MgO. Journal of Chemical and Pharmaceutical Research.
-
Behrouz, S. (2017).[1] Regioselective synthesis of 1,2-disubstituted benzimidazoles. Molecular Diversity.
Sources
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimization of Column Chromatography for 2-Benzoimidazol-1-yl-phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of heterocyclic amphoteric compounds. The purification of 2-Benzoimidazol-1-yl-phenol (also known as 2-(1H-benzo[d]imidazol-1-yl)phenol) is notoriously difficult on standard normal-phase silica gel.
This guide is designed to move beyond basic protocols by explaining the fundamental physicochemical interactions at play, providing you with self-validating workflows to ensure high-purity recovery.
The Amphoteric Challenge: Understanding the Mechanism
The fundamental challenge in purifying this compound lies in its dual electronic nature. The molecule features a basic benzimidazole nitrogen (pKa ~5.5) and an acidic phenolic hydroxyl group (pKa ~9.5). When introduced to a standard normal-phase silica gel column, the compound engages in a "chromatographic tug-of-war." The basic nitrogen acts as a strong hydrogen bond acceptor and undergoes partial protonation by the weakly acidic silanol groups (-SiOH) on the silica surface[1]. Simultaneously, the phenol group acts as a strong hydrogen bond donor, interacting with the siloxane bridges. This dual-affinity mechanism leads to severe peak tailing, irreversible adsorption, and poor mass recovery[2].
Decision tree for optimizing the chromatographic purification of amphoteric benzimidazole derivatives.
Troubleshooting FAQs
Q1: Why does this compound streak across multiple fractions on standard silica gel? A1: Standard silica gel (SiO₂) surfaces are populated with highly active, weakly acidic silanol groups[1]. Because this compound is amphoteric, it experiences dual-mode retention. The basic benzimidazole nitrogen binds electrostatically to the acidic silanols, while the acidic phenol group hydrogen-bonds strongly to the silica matrix. This continuous adsorption-desorption lag causes the compound to streak across a wide range of fractions rather than eluting as a tight band[2].
Q2: Can I use standard mobile phase modifiers like Triethylamine (TEA) or Acetic Acid (AcOH) to fix the tailing? A2: Using standard single-state modifiers for this specific molecule is counterproductive. While adding a base like TEA typically masks acidic silanols to prevent amine tailing, it will simultaneously deprotonate the acidic phenol group (pKa ~9.5), creating a highly polar phenoxide anion that irreversibly binds to the silica. Conversely, adding AcOH will protonate the benzimidazole nitrogen (pKa ~5.5), creating a localized cation. For amphoteric compounds, dual-state ionization makes traditional normal-phase modifiers highly inefficient[2].
Q3: What is the most reliable stationary phase for purifying this compound? A3: Reverse-phase (RP) C18 silica is the authoritative recommendation for benzimidazole derivatives[2][3]. By switching to a hydrophobic stationary phase and an aqueous/organic mobile phase, you eliminate the destructive polar and ionic interactions seen on bare silica. The compound is separated purely based on its hydrophobicity, yielding sharp peaks and high recovery[4].
Q4: If I am restricted to normal-phase chromatography, how should I optimize my protocol? A4: If C18 is unavailable, switch from bare silica gel to neutral Alumina, which lacks the highly acidic silanol groups. If silica must be used, abandon Hexane/Ethyl Acetate. Instead, employ a highly polar solvent system (e.g., Dichloromethane/Methanol) and incorporate a volatile, neutral buffer (like 10 mM ammonium acetate) to maintain the molecule in its uncharged, zwitterionic equilibrium state.
Data Presentation: Stationary Phase Comparison
To guide your experimental design, the following table summarizes the expected outcomes when applying different chromatographic strategies to this compound.
| Stationary Phase | Mobile Phase Strategy | Typical Yield (%) | Typical Purity (%) | Primary Interaction Mechanism |
| Normal Phase (Bare Silica) | Hexane / EtOAc | 30 - 50 | < 85 | Strong H-bonding, Acid-Base (Severe Tailing) |
| Normal Phase (Modified) | DCM / MeOH + Neutral Buffer | 60 - 75 | 90 - 95 | Partitioning, Suppressed Ionization |
| Neutral Alumina | Hexane / EtOAc | 65 - 80 | > 90 | Adsorption (Reduced Acidity) |
| Reverse Phase (C18) | H₂O / MeCN + NH₄OAc (pH 7.5) | 85 - 95 | > 98 | Hydrophobic Partitioning (Optimal) |
Experimental Protocols
Protocol 1: Reverse-Phase (C18) Flash Chromatography (Gold Standard)
Causality Note: This protocol uses a pH 7.5 buffer. This specific pH is chosen because it sits perfectly between the pKa of the benzimidazole (~5.5) and the phenol (~9.5), ensuring the molecule remains in its neutral, lipophilic state for optimal C18 interaction.
-
Buffer Preparation: Prepare a 10 mM Ammonium Acetate buffer in LC-MS grade water. Adjust the pH to 7.5 using dilute ammonia or acetic acid.
-
Column Equilibration: Flush a pre-packed C18 flash column with 3 column volumes (CV) of 95% Buffer / 5% Acetonitrile (MeCN).
-
Sample Loading (Dry Loading): Because amphoteric compounds often have poor solubility in highly aqueous starting conditions, dissolve your crude this compound in a minimal amount of Methanol. Add a small mass of C18 silica (1:2 ratio of sample to silica) and evaporate the solvent completely under reduced pressure. Load this dry powder onto the top of the column.
-
Gradient Elution:
-
Run an isocratic hold at 5% MeCN for 2 CV to wash away highly polar impurities.
-
Apply a linear gradient from 5% MeCN to 80% MeCN over 15 CV.
-
The target compound typically elutes between 40-55% MeCN depending on the specific column loading capacity.
-
-
Recovery: Pool the UV-active fractions (monitor at 254 nm and 280 nm) and lyophilize to obtain the pure product.
Protocol 2: Optimized Normal-Phase Chromatography (Alternative)
Causality Note: If restricted to normal phase, we must overwhelm the silica's active sites using a highly polar, buffered organic system to prevent the phenol and basic nitrogen from anchoring to the stationary phase.
-
Solvent System Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). Saturate the MeOH with 10 mM Ammonium Acetate prior to mixing to act as a neutral ionization suppressor.
-
Column Packing: Pack a glass column with standard silica gel (60 Å, 230-400 mesh) using a slurry of 98:2 DCM:MeOH (buffered).
-
Sample Loading: Dissolve the crude mixture in the minimum volume of 98:2 DCM:MeOH. Carefully apply it to the column head. Do not use acid or base modifiers in the loading solvent.
-
Elution Strategy:
-
Begin elution with 98:2 DCM:MeOH for 3 CV.
-
Gradually increase the polarity to 90:10 DCM:MeOH. The high methanol content, combined with the neutral buffer, will disrupt the hydrogen bonding network between the phenol/benzimidazole and the silanol groups, forcing the compound to elute.
-
-
Verification: Analyze fractions via TLC (Silica gel, 90:10 DCM:MeOH). The spot should appear rounded; if comet-like tailing persists, increase the buffer concentration in the mobile phase slightly.
References
-
Title: Stationary phases for thin-layer chromatography - SciSpace Source: scispace.com URL: [Link]
-
Title: Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC - ResearchGate Source: researchgate.net URL: [Link]
Sources
Validation & Comparative
Comprehensive Validation Guide: Theoretical Calculations vs. Experimental Data for 2-(1H-Benzo[d]imidazol-2-yl)phenol
In modern drug development and materials science, the rational design of functional molecules relies heavily on a self-validating system where computational predictions are rigorously benchmarked against physical experimental data. This guide provides an in-depth comparison of theoretical computational models against empirical characterization for 2-(1H-benzo[d]imidazol-2-yl)phenol (often referred to in literature as 2-benzoimidazol-1-yl-phenol derivatives).
This specific benzimidazole-phenol construct is highly valued for its robust intramolecular hydrogen bonding, antioxidant properties, and its role as a bridge in proton-coupled electron transfer (PCET) networks[1]. By analyzing the causality behind experimental choices and computational deviations, this guide serves as an authoritative framework for researchers validating heterocyclic compounds.
Methodological Comparison: Choosing the Right Validation Model
To accurately characterize the electronic and structural properties of benzimidazole derivatives, researchers must choose between competing theoretical frameworks. The performance of these models is ultimately judged by their alignment with experimental spectroscopy (FT-IR, NMR, UV-Vis).
Density Functional Theory (DFT) vs. Hartree-Fock (HF)
-
Hartree-Fock (HF): HF methods calculate molecular orbitals by assuming each electron moves in an average field generated by the other electrons. The flaw: HF completely neglects electron correlation. For a molecule like 2-(1H-benzo[d]imidazol-2-yl)phenol, which features a highly delocalized
-system and critical O-H···N intramolecular hydrogen bonds, HF severely overestimates vibrational frequencies and bond lengths. -
Density Functional Theory (DFT): DFT, particularly using hybrid functionals like B3LYP or B97-1, incorporates electron correlation[2]. The advantage: DFT provides a highly accurate description of hydrogen-bonded networks and proton translocation pathways at a fraction of the computational cost of post-HF methods (like MP2). When validated against experimental data, DFT-calculated IR and NMR spectra show superior fidelity, requiring only minor empirical scaling factors (typically ~0.96 for B3LYP/6-311G**).
Caption: Workflow comparing experimental characterization with theoretical DFT calculations.
Step-by-Step Experimental & Computational Protocols
A self-validating system requires strict adherence to reproducible protocols. Below are the optimized workflows for generating both the physical and theoretical data sets.
Phase A: Experimental Synthesis and Characterization
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)phenol is achieved via the condensation of o-phenylenediamine with salicylaldehyde, often utilizing nanocatalysts to improve yield and reaction kinetics[3].
-
Reaction Setup: Dissolve 10 mmol of o-phenylenediamine and 10 mmol of salicylaldehyde in 50 mL of absolute ethanol.
-
Catalysis: Introduce a catalytic amount (0.02 mol%) of ZnO nanoparticles to activate the aromatic aldehyde and facilitate intramolecular cyclization[3].
-
Reflux & Crystallization: Stir the mixture at 70 °C for 15 minutes to 2 hours. Monitor the reaction via TLC. Upon completion, wash the precipitate with an ethanol-water (1:1) mixture and recrystallize from ethanol to yield a pure yellow powder (Yield: ~92%, m.p. 226–228 °C)[3].
-
Spectroscopic Analysis:
-
FT-IR: Prepare a KBr pellet and record spectra (4000–400 cm⁻¹) to capture O-H, N-H, and C=N stretching vibrations.
-
NMR: Dissolve the purified compound in DMSO-d6. Record ¹H and ¹³C NMR spectra at 400 MHz using Tetramethylsilane (TMS) as an internal standard[3].
-
Phase B: Computational Workflow (DFT)
To validate the experimental findings, theoretical calculations are performed using a quantum chemistry software package (e.g., Gaussian 16).
-
Geometry Optimization: Build the molecular structure of 2-(1H-benzo[d]imidazol-2-yl)phenol. Optimize the geometry in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. Ensure the optimization reaches a global minimum (maximum force and displacement converge to zero).
-
Frequency Calculation: Run a harmonic vibrational frequency calculation on the optimized geometry. Causality Check: The absence of imaginary frequencies confirms the structure is a true energy minimum. Apply a scaling factor (e.g., 0.9613) to account for anharmonicity and basis set limitations.
-
NMR Chemical Shift Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method. To accurately compare with experimental data, apply the Polarizable Continuum Model (PCM) specifying DMSO as the solvent, as solvent polarity drastically affects the deshielding of the phenolic OH and benzimidazole NH protons.
Caption: Step-by-step computational protocol for validating molecular properties.
Quantitative Data Comparison: Bridging Theory and Reality
The true test of a computational model is its numerical alignment with empirical data. The tables below summarize the validation of DFT against experimental results for 2-(1H-benzo[d]imidazol-2-yl)phenol.
Table 1: Vibrational Frequencies (FT-IR) Comparison
Note: Experimental data is derived from solid-state KBr pellet analysis[3]. DFT calculations represent gas-phase scaled harmonic frequencies.
| Functional Group / Mode | Experimental (cm⁻¹)[3] | DFT (B3LYP) Predicted (cm⁻¹) | HF Predicted (cm⁻¹) | Deviation (DFT vs Exp) |
| O-H / N-H Stretch | 3318 (Broad) | ~3450 (Sharp) | ~3800 | +132 cm⁻¹ |
| C=N Stretch (Imidazole) | 1591 | 1605 | 1710 | +14 cm⁻¹ |
| C=C Stretch (Aromatic) | 1485 - 1450 | 1490 - 1460 | 1550 | +5 to +10 cm⁻¹ |
| C-O Stretch (Phenol) | 1245 | 1252 | 1320 | +7 cm⁻¹ |
Expert Insight (Causality): Why does the DFT calculation overestimate the O-H and N-H stretching frequencies by over 100 cm⁻¹? The experimental IR spectrum is recorded in the solid state, where extensive intermolecular hydrogen bonding weakens the O-H and N-H bonds, red-shifting their frequencies and broadening the peaks. Standard DFT calculations simulate an isolated monomer in a vacuum, lacking these intermolecular interactions. HF performs poorly across the board due to the lack of electron correlation.
Table 2: Nuclear Magnetic Resonance (NMR) Chemical Shifts
Note: Experimental data recorded in DMSO-d6[3]. DFT calculations utilize GIAO with PCM (DMSO).
| Proton/Carbon Environment | Experimental Shift (ppm)[3] | DFT (GIAO/PCM) Predicted (ppm) |
| N-H Proton (Benzimidazole) | 13.20 (s, 1H) | 13.05 |
| O-H Proton (Phenol) | 9.02 (s, 1H) | 8.85 |
| Aromatic Protons (Ar-H) | 6.52 - 7.43 (m, 6H) | 6.60 - 7.55 |
| C=N Carbon (Imidazole) | 163.2 | 165.1 |
| C-O Carbon (Phenol) | 172.6 | 174.0 |
Expert Insight (Causality): The extreme downfield shift of the N-H proton (13.20 ppm) is highly characteristic of benzimidazole rings and is accurately captured by DFT when the PCM solvent model is applied. The strong intramolecular hydrogen bond between the phenolic oxygen and the imidazole nitrogen creates a highly deshielded environment, which is a critical structural feature for this molecule's ability to act as a bioinspired proton wire in PCET reactions[1].
Conclusion
Validating theoretical calculations with experimental data is not merely an exercise in curve-fitting; it is a fundamental requirement for understanding chemical causality. For 2-(1H-benzo[d]imidazol-2-yl)phenol, DFT (specifically B3LYP) proves to be a vastly superior alternative to Hartree-Fock, successfully mapping the complex intra- and intermolecular hydrogen bonding networks that govern the molecule's physical behavior. By cross-referencing gas-phase calculations with solid-state IR and solvated NMR data, researchers can confidently utilize these validated models to predict the behavior of novel benzimidazole derivatives in drug discovery and advanced material applications.
References
-
[2] Dual Photochemistry of Benzimidazole | The Journal of Organic Chemistry. acs.org. Available at:
-
[1] Proton-coupled electron transfer across benzimidazole bridges in bioinspired proton wires - RSC Publishing. rsc.org. Available at:
-
[3] Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC. nih.gov. Available at:
Sources
A Comparative Analysis of the Biological Activities of 2-Phenyl vs. 2-Benzyl Benzimidazoles: A Guide for Medicinal Chemists
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including the natural product Vitamin B12.[1][2] The versatility of this fused heterocyclic system allows for extensive chemical modification, with the substituent at the 2-position being a critical determinant of its pharmacological profile.[3][4] This guide provides an in-depth, objective comparison of the biological activities of two prominent classes of benzimidazole derivatives: 2-phenylbenzimidazoles and 2-benzylbenzimidazoles. By synthesizing experimental data from authoritative sources, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the structure-activity relationships of these potent scaffolds.
The Subtle yet Significant Structural Distinction
At first glance, the difference between a 2-phenyl and a 2-benzyl substituent is minor: the presence of a single methylene (-CH2-) linker. However, this linker fundamentally alters the molecule's three-dimensional structure, flexibility, and electronic properties.
-
2-Phenylbenzimidazoles: Feature a direct, rigid connection between the benzimidazole core and the phenyl ring. This creates a more planar, conjugated system.
-
2-Benzylbenzimidazoles: Possess a flexible methylene bridge, allowing the phenyl ring to rotate and adopt various conformations. This flexibility can be crucial for optimal binding to diverse biological targets.
Caption: Core structural difference between 2-phenyl and 2-benzyl benzimidazoles.
Comparative Analysis of Biological Activities
The structural variance between these two scaffolds translates into distinct and sometimes overlapping biological activity profiles. We will now compare their performance in key therapeutic areas based on published experimental data.
Anticancer Activity
Both scaffolds have demonstrated significant potential as anticancer agents, often acting through complex mechanisms that include the inhibition of tubulin polymerization, DNA intercalation, and modulation of key signaling pathways.[5]
2-Phenylbenzimidazoles have been extensively investigated as antiproliferative agents.[6][7] Their mechanism often involves inducing cell cycle arrest and apoptosis. For instance, 2-phenylbenzimidazole-5-sulphonic acid (PBSA) has been shown to inhibit ovarian cancer cell invasion and proliferation by suppressing the MKK3/6-p38MAPK pathway and down-regulating matrix metalloproteinases (MMPs).[8] Other derivatives function as "minimal" DNA-intercalating agents or target crucial enzymes like topoisomerase.[9]
2-Benzylbenzimidazoles , while also showing anticancer effects, are perhaps best known through the drug Bendamustine (a nitrogen mustard derivative of a benzimidazole), which is used to treat certain cancers. The N-benzylbenzimidazole scaffold coupled with other moieties, like pyrimidine, has shown moderate antitumor activity against breast cancer cell lines.[10] The drug "Dibazole" (Bendazole) is a 2-benzylbenzimidazole derivative known for its vasodilating and antispasmodic properties, but its scaffold has been explored for other activities as well.[11]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 2-Phenyl | Compound 38 (a novel derivative) | A549 (Lung) | 4.47 | [6][12] |
| MDA-MB-231 (Breast) | 4.68 | [6][12] | ||
| PC3 (Prostate) | 5.50 | [6][12] | ||
| 2-Phenyl | Tolylsulfonyl-derived (3j) | MCF-7 (Breast) | Low micromolar | [13] |
| Tolylsulfonyl-derived (3k) | MDA 468 (Breast) | Low micromolar | [13] | |
| 2-Benzyl | N-benzylbenzimidazole-pyrimidine | MDA-MB-231 (Breast) | Moderate activity | [10] |
Note: Direct comparison is challenging due to variations in assay conditions and specific derivatives tested. The data indicates that highly potent 2-phenyl derivatives have been identified with specific IC₅₀ values reported.
Antimicrobial Activity
The benzimidazole core is a well-established pharmacophore in antimicrobial agents. The nature of the 2-substituent plays a vital role in determining the spectrum and potency of activity.
2-Phenylbenzimidazoles have demonstrated broad-spectrum antimicrobial activity. Studies show that substitutions on the phenyl ring can significantly influence this activity. For example, derivatives with a hydroxyl group on the benzimidazole ring and electron-withdrawing groups on the para-position of the phenyl ring showed appreciable antifungal activity.[14] In a comparative study, 2-phenyl-1H-indoles generally exhibited better antibacterial activity than their 2-phenyl-1H-benzimidazole counterparts, suggesting the overall heterocyclic system is as important as the substituent.[15][16]
2-Benzylbenzimidazoles also possess antimicrobial properties. Research into fluorinated 2-benzylbenzimidazoles has been conducted to investigate their antimicrobial effects.[17] However, the volume of specific MIC data in the public domain appears less extensive compared to the 2-phenyl class.
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound Class | Derivative Example | Organism | MIC (µg/mL) | Reference |
| 2-Phenyl | 2-(4-aminophenyl) derivative | P. aeruginosa | 25 | [18] |
| 2-Phenyl | N-alkyl-5-carboxamidines | S. aureus / MRSA | 0.39 - 0.78 | [19] |
| 2-Phenyl | 3,4-dichlorophenyl at C-2 | C. albicans | 3.12 | [19] |
| 2-Benzyl | Fluorinated derivatives | Various bacteria | Activity reported | [17] |
Note: The data suggests that highly potent antibacterial and antifungal 2-phenylbenzimidazole derivatives have been developed.
Antiviral Activity
The benzimidazole scaffold is a key component in several antiviral drugs. Both 2-phenyl and 2-benzyl derivatives have been explored as inhibitors of viral replication.
2-Phenylbenzimidazoles have shown a remarkable breadth of antiviral activity. A study evaluating 76 derivatives found them to be active against a panel of RNA and DNA viruses, including Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV).[20][21] Certain compounds demonstrated high and selective activity, with some inhibiting the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and the structurally similar Hepatitis C Virus (HCV).[20][22]
2-Benzylbenzimidazoles also exhibit significant antiviral properties. Research has specifically highlighted the activity of hydroxyalkyl-2-benzylbenzimidazoles.[23] Furthermore, derivatives of 2-benzylbenzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV).[24]
Table 3: Comparative Antiviral Activity (EC₅₀ Values)
| Compound Class | Derivative Example | Target Virus | EC₅₀ (µM) | Reference |
| 2-Phenyl | Compound 24 | Vaccinia Virus (VV) | 0.1 | [20][21] |
| 2-Phenyl | Compound 51 | BVDV | 0.8 | [20][21] |
| 2-Phenyl | Compound 31 | BVDV | 0.80 | [25] |
| 2-Phenyl | Compound 31 | HCV (Replicon) | 1.11 | [25] |
| 2-Benzyl | (Quinolizidin-1-yl)alkyl derivatives | RSV | As low as 0.02 | [24] |
A Critical Point of Divergence: Opioid Activity
A crucial distinction in the pharmacological profiles of these two classes is the emergence of potent opioid activity within the 2-benzylbenzimidazole scaffold. This class of compounds, often referred to as "nitazenes," includes some of the most potent synthetic opioids known, acting as powerful µ-opioid receptor (MOR) agonists.[26][27] This activity is not a prominent feature of the 2-phenylbenzimidazole class. The flexibility of the benzyl group appears to be a key structural feature for potent interaction with the opioid receptor. This underscores how a subtle structural change can lead to a dramatically different and powerful pharmacological effect.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-position aryl ring.
Caption: General Structure-Activity Relationship (SAR) principles.
For 2-phenylbenzimidazoles , substitutions at the C5 and C6 positions of the benzimidazole scaffold greatly influence activity.[28] For instance, introducing carbonyl and hydroxyl groups at the C5 position can enhance anticancer activity.[29] On the phenyl ring, electron-withdrawing groups often correlate with increased potency.[14]
For 2-benzylbenzimidazoles , substitutions at the N1 position of the benzimidazole ring are a common strategy for modulating activity.[28] In the context of anti-inflammatory action, specific substitutions on the N-benzyl moiety can dramatically increase potency.[30] For their opioid activity, modifications to the benzyl ring and the ethylamino sidechain are key determinants of potency.[26]
Key Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are methodologies for assessing the primary biological activities discussed.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-phenyl and 2-benzyl benzimidazoles) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus, C. albicans) overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Conclusion and Future Perspectives
The comparison between 2-phenyl and 2-benzyl benzimidazoles reveals a fascinating case study in structure-activity relationships.
-
2-Phenylbenzimidazoles have emerged as a highly versatile scaffold, demonstrating potent and broad-spectrum activity across anticancer, antimicrobial, and antiviral domains. The rigidity of the bi-aryl system appears favorable for interaction with a wide range of biological targets, from viral polymerases to cancer-related kinases.[8][20]
-
2-Benzylbenzimidazoles , while also possessing a diverse biological profile, are critically distinguished by their potent activity as µ-opioid receptor agonists.[26] The conformational flexibility afforded by the methylene linker is a key enabler of this specific, high-potency interaction.
Future Directions:
-
Hybrid Molecules: Designing hybrid molecules that combine the rigid 2-phenyl scaffold with flexible side chains found in potent 2-benzyl analogues could lead to novel compounds with unique activity profiles.
-
Target Deconvolution: For many of the reported activities, the precise molecular target remains unknown. Proteomic and genomic approaches can help elucidate the mechanisms of action, enabling more rational drug design.
-
Exploring Underexplored Activities: While much focus has been on anticancer and antimicrobial effects, other activities, such as the anti-inflammatory and anti-allergic properties of these scaffolds, warrant deeper investigation.[28][31]
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Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. (2011). Acta Pharmaceutica. Available from: [Link]
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Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. (n.d.). PMC. Available from: [Link]
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Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. (2021). Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC. Available from: [Link]
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Synthesis of 2-phenylbenzimidazole by the reaction of o-phenylenediamine and benzaldehyde in the presence of 18 wt% TPA/PANI in different solvents at room temperature. (n.d.). ResearchGate. Available from: [Link]
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2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). MDPI. Available from: [Link]
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cross-validation of analytical methods for characterizing 2-Benzoimidazol-1-yl-phenol
An In-Depth Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-Benzoimidazol-1-yl-phenol
Authored by a Senior Application Scientist
Introduction: The Imperative for Orthogonal Characterization
This compound is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in pharmaceutical development due to its wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] Accurate and reliable characterization of this molecule is paramount for ensuring its identity, purity, and quality in research and drug development settings.
This guide eschews a simplistic, step-by-step template. Instead, it provides a strategic framework for the cross-validation of analytical methods for this compound. We will explore the causal relationships behind experimental choices and demonstrate how a multi-faceted, orthogonal approach creates a self-validating system for characterization. The objective is not merely to run disparate analyses but to weave their results into a cohesive, undeniable body of evidence. This approach is grounded in the principles outlined in the ICH Q2(R1) guidelines, which emphasize that the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4]
The Cross-Validation Workflow: A Triad of Analytical Pillars
The core principle of cross-validation is the use of multiple, dissimilar analytical techniques to measure the same attributes of a compound. If these independent methods yield concordant results, it provides a high degree of confidence in the data. For a molecule like this compound, our strategy rests on three pillars: Chromatography, Spectroscopy, and Spectrometry.
Caption: Overall workflow for the cross-validation of analytical methods.
Chromatographic Pillar: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a Diode Array Detector (DAD), serves as our primary tool for determining purity and for quantification. It separates the analyte from impurities, providing a clear picture of the sample's composition.
Causality in HPLC Method Development
-
Column Choice: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The aromatic benzimidazole and phenol rings confer significant hydrophobicity to the molecule, making it well-suited for retention and separation on a non-polar stationary phase.[5][6]
-
Mobile Phase Selection: A gradient elution using an acidified aqueous phase (e.g., 0.1% formic or acetic acid in water) and an organic modifier (acetonitrile or methanol) is preferred over an isocratic method.[6][7] The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. A gradient is crucial because it can effectively elute both more polar and less polar impurities that might be present, providing a more accurate purity assessment.
-
Detection Wavelength: The DAD allows for monitoring at multiple wavelengths. For this compound, the fused aromatic system provides strong UV absorbance. Wavelengths around 270-280 nm are typically suitable for aromatic systems, and a second wavelength at the compound's specific λmax should be used for optimal sensitivity and quantification.[8]
Protocol: HPLC-DAD Purity Determination
-
System: HPLC with a Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[6]
-
Detection: DAD, monitor at 275 nm and the compound's λmax.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.[6]
Validation Parameters & Data Summary
According to ICH Q2(R1) guidelines, key validation parameters must be assessed.[3][9]
| Parameter | Method | Typical Acceptance Criteria |
| Linearity | Analyze 5-7 concentrations across the expected range. | Coefficient of Determination (R²) > 0.99[6] |
| Accuracy | Spike a known amount of analyte into a placebo. | Recovery between 98.0% and 102.0%[6] |
| Precision | Repeatability (n=6 injections) and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%[10] |
| LOD/LOQ | Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ). | Method must be sensitive enough for impurity detection. |
| Specificity | Analyze stressed samples (acid, base, peroxide, heat, light). | Peak purity analysis should show no co-eluting peaks.[4] |
Spectroscopic Pillar: NMR and FTIR
Spectroscopy provides unequivocal structural information, acting as a crucial cross-check for the identity of the main peak observed in HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation.
-
¹H NMR: This technique reveals the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the protons on the benzimidazole ring system and the substituted phenol ring.[1] The phenolic -OH proton will typically appear as a broad singlet.[11][12]
-
Trustworthiness through D₂O Shake: To definitively identify the labile phenolic proton, a "D₂O shake" experiment is performed. Adding a drop of deuterium oxide to the NMR tube results in the exchange of the -OH proton for a deuterium atom, causing its signal to disappear from the spectrum, thus confirming its identity.[11][12]
-
-
¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the number of unique carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups. It validates the fundamental structure of the molecule. For this compound, the expected characteristic absorptions include:
-
O-H stretch (phenol): A broad band around 3300-3400 cm⁻¹.[11]
-
N-H stretch (benzimidazole): A peak typically around 3400 cm⁻¹.[13]
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): A series of bands in the 1450-1625 cm⁻¹ region.[14]
Spectrometric Pillar: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers additional structural clues. It is the definitive confirmation of identity.
Causality in MS Analysis
-
Ionization Technique: Electrospray Ionization (ESI) is highly suitable for this molecule due to the presence of basic nitrogen atoms in the benzimidazole ring, which can be easily protonated to form a stable [M+H]⁺ ion in positive ion mode.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion can provide structural confirmation. Benzimidazole derivatives often show characteristic fragmentation patterns, such as the cleavage of the bond between the benzimidazole core and the phenol ring.[15][16][17]
Protocol: LC-MS Identity Confirmation
-
System: Couple the HPLC system described above to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Analysis: Scan for the expected m/z of the protonated molecule [M+H]⁺.
-
Cross-Verification: The retention time of the mass peak must match the retention time of the primary peak from the HPLC-DAD analysis.
-
Impurity Analysis: Analyze the masses of any impurity peaks detected by HPLC to aid in their identification.
Synthesizing the Data: The Art of Cross-Validation
Caption: Inter-validation logic between orthogonal analytical techniques.
Example Data Concordance Table
| Technique | Parameter | Result | Conclusion |
| HPLC-DAD | Retention Time | 15.2 min | Consistent elution profile. |
| Purity (% Area) | 99.7% | High purity confirmed. | |
| LC-MS | Retention Time | 15.2 min | Peak identity confirmed. |
| [M+H]⁺ (m/z) | Matches theoretical exact mass ± 5 ppm. | Molecular weight confirmed. | |
| ¹H NMR | Chemical Shifts & Splitting | Consistent with proposed structure. | Correct isomer and connectivity. |
| D₂O Exchange | Phenolic -OH peak disappears. | -OH group confirmed. | |
| FTIR | Key Peaks (cm⁻¹) | Bands for O-H, N-H, C=N, C=C present. | Key functional groups confirmed. |
When the retention time from HPLC matches that of the correct mass in MS, and the structure corresponding to that mass is unequivocally confirmed by NMR and supported by FTIR, the analytical characterization is considered cross-validated and trustworthy.
References
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). MDPI. Available at: [Link]
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The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... (n.d.). ResearchGate. Available at: [Link]
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Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. (2023). ResearchGate. Available at: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]
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The nuclear magnetic resonance spectra of para-substituted phenols. (n.d.). Canadian Science Publishing. Available at: [Link]
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Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025). ResearchGate. Available at: [Link]
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2-(1-Phenyl-1H-benzimidazol-2-yl)phenol. (n.d.). PMC. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). FDA. Available at: [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
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Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2026). ResearchGate. Available at: [Link]
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Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (1994). SciSpace. Available at: [Link]
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Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. (n.d.). AWS. Available at: [Link]
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1H proton nmr spectrum of phenol C6H6O C6H5OH. (2025). Doc Brown's Chemistry. Available at: [Link]
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Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). MDPI. Available at: [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. Available at: [Link]
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Complexes containing benzimidazolyl-phenol ligands and Ln(III) ions: Synthesis, spectroscopic studies and preliminary cytotoxicity evaluation. (2019). PubMed. Available at: [Link]
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Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). (2023). ResearchGate. Available at: [Link]
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NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. (1963). DTIC. Available at: [Link]
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SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. (2008). Semantic Scholar. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Benzoimidazol-1-yl-phenol
Hazard Assessment and Waste Characterization
-
Phenolic Moiety : Phenol and its derivatives are known to be corrosive, toxic, and rapidly absorbed through the skin.[1][2] Contact can cause severe chemical burns, and systemic absorption can lead to effects on the central nervous system, liver, and kidneys.[2][3] The presence of this group requires that 2-Benzoimidazol-1-yl-phenol be treated as a toxic and corrosive substance.
-
Benzimidazole Moiety : Benzimidazole derivatives can exhibit a range of biological activities. The primary hazards associated with similar compounds in this class include skin, eye, and respiratory irritation.[4][5]
Based on this structural assessment, this compound must be managed as hazardous chemical waste . It cannot be disposed of down the drain or in regular trash.[6][7][8] All waste streams containing this compound, including pure substance, solutions, and contaminated labware, are subject to hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[6][9]
Hazard Summary Table:
| Hazard Classification | Basis of Assessment | Primary Concerns |
|---|---|---|
| Acute Toxicity | Phenolic structure | Toxic if swallowed, in contact with skin, or inhaled.[10] |
| Skin Corrosion/Irritation | Phenolic structure & Benzimidazole warnings | Causes skin irritation and potentially severe burns.[4][5][10] |
| Serious Eye Damage/Irritation | Phenolic structure & Benzimidazole warnings | Causes serious eye irritation or damage.[4][5][10] |
| Respiratory Irritation | Benzimidazole warnings | May cause respiratory irritation if inhaled as dust or aerosol.[4] |
| Environmental Hazard | Phenolic compounds | Potentially toxic to aquatic life.[10] Do not let product enter drains.[4][5] |
Personal Protective Equipment (PPE)
Due to the compound's corrosive and toxic nature, stringent use of appropriate PPE is mandatory. The goal is to create a complete barrier to prevent any route of exposure.
Mandatory PPE for Handling and Disposal:
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., thicker nitrile, neoprene, or butyl rubber).[2][11] | Phenol can penetrate standard nitrile exam gloves quickly. Double-gloving provides an extra layer of protection against incidental contact.[12] |
| Eye/Face Protection | ANSI-approved safety goggles and a face shield.[2][11] | Protects against splashes of solutions or accidental dispersion of solid powder, which can cause severe eye damage. |
| Body Protection | A fully buttoned, long-sleeved lab coat and a chemically resistant apron.[11] | Prevents skin contact from spills and splashes. |
| Footwear | Closed-toe, non-perforated shoes. | Protects feet from spills. |
| Respiratory Protection | If handling outside a fume hood (not recommended), a NIOSH-approved respirator may be required.[4] | All handling of solid and concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[8][12] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a "cradle-to-grave" management approach mandated by the EPA.[6] This workflow ensures that the waste is handled safely from the point of generation to its final disposal by a certified facility.
Caption: Waste Disposal Workflow for this compound.
Protocol Details:
-
Segregation at the Source :
-
Immediately upon generation, segregate waste containing this compound.
-
Crucially, do not mix it with incompatible chemicals . Phenolic compounds are combustible acids and can react violently with strong oxidizers (e.g., nitric acid) or strong bases.[1][2]
-
Solid waste (contaminated gloves, pipette tips, weighing paper) should be collected separately from liquid waste.[8]
-
-
Waste Container Selection and Use :
-
Container Compatibility : Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are appropriate for most organic and acidic waste streams.[9] Do not use metal containers for acidic waste.[9]
-
Container Integrity : Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.[7]
-
Filling : Never fill a waste container more than 90% full to allow for vapor expansion and prevent spills.[8][9] Keep the container closed at all times except when actively adding waste.[8]
-
-
Labeling :
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
The SAA must be in a well-ventilated area, such as a fume hood or a ventilated cabinet.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[7]
-
-
Arranging for Final Disposal :
-
Laboratories must have an EPA Identification Number to generate hazardous waste.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor to schedule a pickup.[1][8] Do not attempt to transport hazardous waste off-site yourself.[13]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing a Materials Packing List or an online form.[1]
-
Spill Management
Accidental spills must be treated as serious incidents.[1]
-
Small Spills (<50 mL or a few grams) :
-
Alert personnel in the immediate area.
-
If you are trained and comfortable, and have the proper PPE, proceed with cleanup.
-
For liquid spills, use an absorbent material like vermiculite or a chemical spill pad to soak up the material.[1] Do not use paper towels alone for undiluted phenol, as this can increase the surface area for exposure.
-
For solid spills, carefully collect the crystals or powder, avoiding dust generation.[12]
-
Wipe the area with a cloth dampened with soap and water.[11]
-
Collect all cleanup materials (absorbent, gloves, etc.) in a sealed, properly labeled hazardous waste container.[12]
-
-
Large Spills (>50 mL or involving heated material) :
Emergency Procedures
-
Skin Contact : This is a medical emergency due to the rapid absorption of phenols.[2]
-
Immediately flush the affected area with an emergency shower or drench hose for at least 15 minutes.[1][11]
-
Remove all contaminated clothing while showering.[1]
-
If available, after initial water flushing, swab the area with low-molecular-weight polyethylene glycol (PEG 300 or 400), which can help reduce absorption.[11][12]
-
Seek immediate medical attention. Provide the medical team with the chemical name and SDS if available.
-
-
Eye Contact :
-
Inhalation :
-
Move the affected person to fresh air.[4]
-
Seek immediate medical attention.
-
By adhering to these rigorous, well-documented procedures, you ensure a culture of safety and responsibility in the laboratory, protecting yourself, your colleagues, and the wider community.
References
-
Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]
-
Phenol Fact Sheet . University of California, Berkeley - Office of Environment, Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Phenol Safe Handling Guide . Western Washington University - Environmental Health and Safety. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
-
Toxicological Profile for Phenol . Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]
-
OSHA Method 32: Phenol and Cresol . Occupational Safety and Health Administration. [Link]
-
OSHA Occupational Chemical Database: PHENOL . Occupational Safety and Health Administration. [Link]
-
Phenol Health and Safety Guide . International Programme on Chemical Safety (IPCS). [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal . The University of Tennessee Health Science Center - Research Safety Affairs. [Link]
-
Standard Operating Procedure: Phenol . The University of New Mexico - Department of Chemistry and Chemical Biology. [Link]
-
EPA Method 604: Phenols . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University - Research Safety. [Link]
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol . The University of Queensland. [Link]
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
